1,3,3-Trimethyl-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
105278-05-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Indoline Scaffold in Advanced Materials: Structural Dynamics and Applications of 1,3,3-Trimethyl-2,3-dihydro-1H-indole
Executive Summary
The compound 1,3,3-Trimethyl-2,3-dihydro-1H-indole (and its highly reactive 2-methylene tautomeric equivalent, commonly known as Fischer's base ) represents a cornerstone scaffold in modern heterocyclic chemistry. While the saturated indoline core provides a stable, electron-rich aromatic system, its functionalized derivatives are the critical synthons driving innovations in photochromic materials, cyanine dyes, and stimuli-responsive drug delivery systems (DDS).
This technical guide deconstructs the physicochemical properties of the 1,3,3-trimethylindoline core, maps its mechanistic role in synthesizing dynamic molecular switches (such as spiropyrans), and provides self-validating protocols for researchers integrating these molecules into targeted therapeutics.
Physicochemical Profiling & Structural Dynamics
The utility of 1,3,3-trimethyl-2,3-dihydro-1H-indole stems from its unique steric and electronic profile. The gem-dimethyl groups at the C3 position prevent full aromatization of the pyrrole ring, locking the molecule into a dihydro-indole (indoline) configuration. This structural rigidity is crucial for downstream applications, as it forces coplanarity in conjugated systems (like merocyanines) while providing a defined steric bulk that governs reaction stereoselectivity.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the 1,3,3-trimethylindoline scaffold and its photochromic derivatives [1].
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₁₁H₁₅N | Defines the base indoline core prior to functionalization. |
| Molecular Weight | 161.248 g/mol | Low molecular weight allows for high-efficiency coupling in polymer matrices. |
| Exact Mass | 161.1204 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 12.0 Ų | Highly lipophilic; ensures membrane permeability in biological assays. |
| Dipole Moment (SP State) | ~4–6 D | Non-polar, closed-ring spiropyran (SP) state; encapsulates hydrophobic drugs [3]. |
| Dipole Moment (MC State) | ~14–18 D | Highly polar, zwitterionic merocyanine (MC) state; triggers hydrogel swelling [3]. |
Mechanistic Pathways in Photochromic Systems
In drug development and smart materials, the most significant application of the 1,3,3-trimethylindoline scaffold is its condensation with salicylaldehyde derivatives to form Spiropyrans (SP) .
Upon irradiation with UV light (200–400 nm), the spiro-C-O bond of the spiropyran cleaves heterolytically. The sp² hybridization of the spiro-carbon in the ring-opened form allows the indoline and benzopyran moieties to become coplanar. This extended
Fig 1. Mechanistic pathway of Fischer's base-derived spiropyran in photo-responsive drug delivery.
Applications in Smart Drug Delivery Systems (DDS)
The drastic shift in the dipole moment (from ~4 D to ~18 D) during the SP
Causality in Nanocarrier Design: When spiropyran derivatives are integrated into interpenetrating polymer networks (IPNs) or mesoporous silica nanoparticles, the system remains hydrophobic in the dark (SP state), securely retaining poorly soluble therapeutics. Upon UV irradiation at the target tissue, the conversion to the zwitterionic MC state induces a massive localized increase in hydrophilicity and electrostatic repulsion. This causes the polymeric micelle or hydrogel to swell rapidly, executing an on-demand, site-specific release of the drug payload[3].
Furthermore, the MC state exhibits fluorescence, providing a secondary function as a real-time cell-tracking and imaging agent (theranostics) [4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physicochemical rationale (the "why") and a built-in quality control checkpoint.
Protocol A: Synthesis of Spiro[2H-1-benzopyran-2,2'-(1',3',3'-trimethylindoline)]
Adapted from standard condensation methodologies for photochromic switches [2], [4].
Objective: Synthesize a high-purity spiropyran molecular switch from 1,3,3-trimethyl-2-methyleneindoline.
-
Reagent Preparation: Combine 5.0 mmol of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5.0 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) in a 100 mL round-bottom flask.
-
Rationale: Equimolar stoichiometry prevents the formation of complex side-products and simplifies downstream purification.
-
-
Solvent Addition: Dissolve the mixture in 50 mL of anhydrous ethanol.
-
Rationale: Anhydrous ethanol is chosen because it is a protic solvent that stabilizes the transition state of the nucleophilic attack, yet the final non-polar SP product has low solubility in cold ethanol, driving the equilibrium forward via precipitation [2].
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 5 hours.
-
Rationale: The thermal energy overcomes the activation barrier for the retro-aldol-like condensation. The nitrogen atmosphere prevents the oxidative degradation of the indoline core.
-
-
Isolation & Purification: Cool the solution to 0°C to maximize precipitation. Isolate the crude product via vacuum filtration. Purify using flash column chromatography (Silica gel; Petroleum Ether:Ethyl Acetate 4:1).
-
Self-Validation (Quality Control):
-
TLC: A single spot under UV light (
in 4:1 PE:EA). -
1H-NMR (CDCl₃): Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the presence of the characteristic spiro-carbon adjacent gem-dimethyl protons as two distinct singlets (due to the chiral center at the spiro carbon creating a diastereotopic environment).
-
Protocol B: Optical Validation of the Merocyanine (MC) State
Objective: Validate the photo-switching efficacy and structural integrity of the synthesized spiropyran.
-
Solution Preparation: Dissolve 1.0 mg of the purified spiropyran in 10 mL of spectroscopic-grade acetonitrile.
-
Rationale: Acetonitrile stabilizes the zwitterionic MC form better than non-polar solvents, prolonging the half-life of the open state for accurate measurement.
-
-
Baseline Measurement: Record the UV-Vis absorption spectrum in the dark.
-
Validation: The spectrum must show strong absorbance in the UV region (250–350 nm) and absolute transparency in the visible region (>400 nm), confirming the closed SP state [2].
-
-
Photo-Activation: Irradiate the cuvette with a 365 nm UV LED for 60 seconds.
-
Rationale: 365 nm specifically targets the
transition of the benzopyran ring, triggering C-O bond cleavage.
-
-
State Validation: Immediately record the UV-Vis spectrum.
-
Validation: A new, intense absorption band must appear between 560–600 nm. The solution will visibly transition from colorless to deep purple/blue. Exposing the solution to visible light (550 nm) or heat should completely reverse this band, proving the system is not undergoing hydrolytic degradation but true reversible photochromism [3].
-
References
Fischer's base CAS 118-12-7 synonyms and nomenclature
Synonyms, Nomenclature, and Synthetic Utility in Heterocyclic Chemistry[1]
Executive Summary
Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline) represents a cornerstone intermediate in the synthesis of functional polymethine dyes and photochromic materials.[1][2] Often conflated with its precursor, 2,3,3-trimethylindolenine, Fischer's Base is distinct in its enamine character, rendering it a potent nucleophile at the exocyclic methylene carbon.[1] This guide dissects the nomenclature, structural reactivity, and synthetic protocols required to utilize CAS 118-12-7 effectively in drug discovery and materials science.[1]
Part 1: Nomenclature & Chemical Identity[1]
The nomenclature of Fischer's Base is frequently a source of confusion in technical literature due to the structural similarity with its unmethylated precursor. Precision in naming is critical for regulatory compliance and reaction design.
Table 1: Core Chemical Identifiers
| Identifier Type | Value | Notes |
| Common Name | Fischer's Base | Historical trivial name honoring Emil Fischer.[1][2][3][4] |
| CAS RN | 118-12-7 | Specific to the methylene (enamine) form.[1] |
| IUPAC Name | 1,3,3-Trimethyl-2-methyleneindoline | Preferred IUPAC name.[1][5] |
| Alt. IUPAC | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indole | Emphasizes the exocyclic double bond.[1] |
| Synonyms | Fischer's Methylene Base; Tribase; 1,3,3-Trimethyl-2-methylene-2,3-dihydroindole | "Tribase" is an industrial colloquialism.[1] |
| SMILES | CN1C(=C)C(C)(C)C2=CC=CC=C12 | Useful for chemoinformatics. |
| Molecular Formula | C₁₂H₁₅N | MW: 173.26 g/mol |
The Indolenine vs. Methylene Base Distinction
Critical Technical Note: Researchers must distinguish between Fischer's Base (CAS 118-12-7) and 2,3,3-Trimethylindolenine (CAS 1640-39-7).[1]
-
Indolenine (Precursor): Contains a C=N double bond (imine) within the ring. It is an electrophile at the C2 position.
-
Fischer's Base (Product): Contains an exocyclic C=C double bond (enamine). It is a nucleophile at the exocyclic methylene carbon.
Part 2: Structural Analysis & Reactivity[1]
The utility of Fischer's Base stems from its enamine reactivity . The nitrogen lone pair donates electron density into the ring, making the exocyclic methylene carbon highly nucleophilic. This allows for facile condensation with electrophiles (aldehydes, nitro-olefins, diazonium salts) without the need for strong external bases.[1]
Pathway 1: Resonance and Reactivity
The following diagram illustrates the electronic relationship between the neutral enamine form and its reactive zwitterionic resonance structure, explaining its nucleophilicity.
Figure 1: Resonance contributions facilitating nucleophilic attack at the exocyclic methylene carbon.[1]
Part 3: Synthesis & Manufacturing Protocols
The synthesis of Fischer's Base is a two-stage process. First, the indole core is constructed via the Fischer Indole Synthesis , yielding the indolenine.[4][6][7] Second, the nitrogen is alkylated (quaternized) and subsequently deprotonated to yield the methylene base.
Experimental Protocol: Preparation of Fischer's Base
Objective: Synthesis of 1,3,3-trimethyl-2-methyleneindoline from 2,3,3-trimethylindolenine.
Reagents:
-
2,3,3-Trimethylindolenine (CAS 1640-39-7)[1]
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Solvent: Acetone or Acetonitrile[1]
Step-by-Step Methodology:
-
Quaternization (Formation of Indolium Salt):
-
Dissolve 1.0 eq of 2,3,3-trimethylindolenine in acetone.
-
Add 1.1 eq of Methyl Iodide dropwise under stirring. Caution: MeI is a carcinogen; use a fume hood.
-
Reflux the mixture for 2–4 hours. A solid precipitate (1,2,3,3-tetramethyl-3H-indolium iodide) will form.[1]
-
Cool to 0°C, filter the solid, and wash with cold acetone to remove unreacted starting material.
-
-
Basification (Formation of Fischer's Base):
-
Suspend the indolium salt in water.
-
Slowly add 20% NaOH solution while stirring vigorously until the pH reaches >12.
-
The solid will dissolve/react, and a reddish oil (Fischer's Base) will separate from the aqueous phase.
-
-
Isolation:
-
Extract the oil with diethyl ether or dichloromethane.
-
Dry the organic layer over anhydrous
. -
Remove solvent under reduced pressure.
-
Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields pure Fischer's Base as a pale red/yellow oil.
-
Pathway 2: Synthetic Route Visualization
Figure 2: Step-wise synthetic pathway from raw materials to Fischer's Base.[1]
Part 4: Applications in Drug Development & Materials[8]
Fischer's Base is rarely the final API but is a ubiquitous "warhead" for creating conjugated systems.
1. Cyanine Dyes (Bio-imaging & Sensitizers)
Fischer's Base reacts with polymethine linkers (e.g., triethyl orthoformate) to create Cyanine dyes (Cy3, Cy5, Cy7). These are critical in:
-
Fluorescence Microscopy: Labeling DNA/RNA.
-
Photodynamic Therapy (PDT): NIR-absorbing dyes for deep-tissue imaging.[1]
2. Photochromic Spiropyrans
Reaction with salicylaldehydes yields Spiropyrans .
-
Mechanism: The spiro-carbon (C2) acts as a switch. UV light cleaves the C-O bond, converting the colorless spiro form into a colored merocyanine form.
-
Use Case: Smart windows, optical data storage, and molecular logic gates.
Data Summary: Physical Properties
| Property | Value | Relevance |
| Boiling Point | 248°C (760 mmHg) | High boiling point requires vacuum distillation.[1] |
| Density | 0.979 g/mL | Immiscible with water; floats during extraction. |
| Refractive Index | 1.555 | Optical applications. |
| Solubility | Ethanol, Acetone, DCM | Poor water solubility facilitates aqueous workup. |
References
-
PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline (Compound).[1][2][5][8][9][10][11][12][13] National Library of Medicine. Retrieved from [Link]
-
Robinson, B. (1963). The Fischer Indole Synthesis.[3][4][6][7][14][15][16][17][18][19] Chemical Reviews, 63(4), 373–401. (Classic mechanism review).
-
Matrix Fine Chemicals. (2024). 2-Methylene-1,3,3-trimethylindoline Product Data. Retrieved from [Link]
-
Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds.[14][18][20] Interscience Publishers. (Foundational text on Fischer's base applications in dyes).
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A Senior Application Scientist's In-Depth Guide to Fischer's Base and Indoline Scaffolds in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents.[1][2][3] However, the nuanced and often contrasting chemical behaviors of its close relatives, 1,3,3-Trimethyl-2-methyleneindoline (commonly known as Fischer's base) and the 2,3-dihydro-1H-indole (indoline) scaffold, present distinct strategic opportunities for drug development professionals. This technical guide provides a comprehensive comparative analysis of these two core structures. We delve into their respective synthetic pathways, explore their divergent chemical reactivity, and critically evaluate their strategic applications in medicinal chemistry. By elucidating the causality behind experimental choices and highlighting their roles as pharmacophores and synthetic intermediates, this document serves as an essential resource for researchers aiming to leverage these versatile heterocyclic systems in the design of next-generation therapeutics.
Introduction: Two Faces of the Indole Core
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of heterocyclic chemistry and a recurring motif in natural products, agrochemicals, and pharmaceuticals.[4][5][6] Its aromaticity and electron-rich nature define its reactivity, primarily at the C3 position. This guide, however, focuses on two structurally related but chemically distinct entities: a highly reactive exocyclic enamine and a saturated, non-aromatic analog.
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base): This molecule is not an indole but an indolenine derivative, characterized by a gem-dimethyl group at the C3 position and an exocyclic methylene group at C2. This arrangement creates a highly nucleophilic and reactive cyclic enamine, making it a valuable and versatile intermediate in chemical synthesis, particularly for dyes and complex heterocyclic systems.[7]
-
2,3-Dihydro-1H-indole (Indoline): By saturating the C2-C3 double bond of the indole's pyrrole ring, the aromaticity is disrupted, yielding the indoline scaffold. This seemingly simple modification profoundly alters the molecule's geometry, electronics, and reactivity. Indoline is a non-planar, flexible structure that behaves more like a substituted aniline. It has emerged as a crucial pharmacophore in its own right and as a bioisosteric replacement for the indole nucleus, often conferring improved physicochemical properties such as solubility and metabolic stability.[3][8]
Understanding the fundamental differences between these two scaffolds is paramount for their effective application, from the design of synthetic routes to the rational modification of lead compounds in drug discovery programs.
A Comparative Analysis of Synthesis and Reactivity
The synthetic accessibility and subsequent chemical behavior of Fischer's base and indoline derivatives are fundamentally different, dictating their distinct roles in chemical research.
1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
Synthesis: The primary and most established route to Fischer's base is, fittingly, the Fischer Indole Synthesis .[9][10] This acid-catalyzed reaction involves the condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[9]
The mechanism proceeds through several key steps:
-
Formation of a phenylhydrazone from the starting materials.
-
Tautomerization to an ene-hydrazine intermediate.
-
A[5][5]-sigmatropic rearrangement (the core step of the reaction).
-
Loss of ammonia and rearomatization to form the indolenine cation.
-
Deprotonation to yield the final 1,3,3-trimethyl-2-methyleneindoline product.
Various Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride, can be used to catalyze this transformation.[10] The choice of catalyst and solvent is crucial for optimizing yield and minimizing side reactions.[11]
Diagram 1: The Fischer Indole Synthesis of Fischer's Base
Caption: Workflow for the synthesis of Fischer's base via the classic Fischer indole reaction.
Reactivity: The reactivity of Fischer's base is dominated by its cyclic enamine character. The exocyclic double bond is highly nucleophilic, readily attacking a wide range of electrophiles. This makes it an invaluable C2-building block.
-
Reaction with Electrophiles: It reacts with alkyl halides, acyl chlorides, and other electrophilic reagents at the methylene carbon.
-
Cycloaddition Reactions: It serves as a reactant in various cycloaddition reactions, enabling the construction of complex, fused heterocyclic systems.
-
Precursor to Dyes: It is a cornerstone intermediate for synthesizing cyanine and azomethine dyes, which have applications in photography and as fluorescent probes.[7][12] Condensation with appropriate electrophiles generates the extended π-systems responsible for their color.
-
Photochromic Compounds: Fischer's base is a key precursor in the synthesis of spirooxazines and spiropyrans, classes of compounds known for their photochromic properties (reversible color change upon exposure to light).
2,3-Dihydro-1H-indole (Indoline) Derivatives
Synthesis: Indoline scaffolds are typically accessed through different strategies, with the reduction of the corresponding indole being the most common.
-
Reduction of Indoles: This is the most direct method. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd), dissolving metal reductions (e.g., Na/EtOH), and chemical reducing agents like sodium cyanoborohydride or borane complexes.[8] The choice of reagent is critical, especially when other reducible functional groups are present in the molecule, requiring chemoselective methods.
-
Cyclization Reactions: Substituted indolines can also be synthesized via intramolecular cyclization of appropriately functionalized aniline derivatives, though this is often more complex than indole reduction.
Diagram 2: General Synthesis of Indolines from Indoles
Caption: Key sites of chemical reactivity for Fischer's Base versus the Indoline scaffold.
Summary of Core Differences
| Feature | 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) | 2,3-Dihydro-1H-indole (Indoline) Derivatives |
| Core Structure | Indolenine (Cyclic Enamine) | Saturated Heterocycle (Substituted Aniline) |
| Geometry | Largely planar core | Non-planar, flexible "puckered" ring |
| Primary Synthesis | Fischer Indole Synthesis | Reduction of corresponding indoles |
| Key Reactive Site | Exocyclic methylene carbon (C2) | Nitrogen atom and aromatic ring (C5/C7) |
| Chemical Character | Highly nucleophilic, reactive intermediate | Stable secondary amine, electron-rich aromatic |
| Primary Role | Synthetic building block, precursor to dyes and materials | Pharmacophore, stable core for drug molecules |
Strategic Applications in Drug Development
The distinct properties of these two scaffolds translate into divergent applications in medicinal chemistry.
Fischer's Base: The Versatile Intermediate
The primary role of Fischer's base in the pharmaceutical industry is not as a final pharmacophore but as a crucial synthetic intermediate . [7]Its high reactivity allows for the efficient construction of more elaborate heterocyclic systems that are otherwise difficult to access. Its derivatives are found in:
-
Fluorescent Probes and Diagnostics: The cyanine dyes derived from Fischer's base are used extensively as fluorescent labels for biological imaging and diagnostic assays due to their strong absorption and emission in the visible and near-infrared regions.
-
Photosensitizers: Certain derivatives have applications in photodynamic therapy (PDT), where they can generate reactive oxygen species upon light activation to destroy cancer cells.
Indoline: The Privileged Pharmacophore
The indoline scaffold is a frequently encountered core in a wide range of biologically active molecules and approved drugs. [2][3]Its non-planar geometry allows for better three-dimensional exploration of protein binding pockets compared to the flat indole ring.
Bioisosteric Replacement: A key strategy in modern drug design is the concept of bioisosterism, where one functional group is replaced by another to improve properties without losing biological activity. [13]The indoline core is often used as a bioisostere for indole . [14][15]This substitution can lead to:
-
Improved Physicochemical Properties: Increased solubility and reduced lipophilicity.
-
Enhanced Metabolic Stability: Blocking the C2-C3 double bond prevents metabolic oxidation pathways common to indoles.
-
Modified Receptor Binding: The change in geometry and hydrogen bonding capacity (the indoline nitrogen is a better hydrogen bond donor) can fine-tune binding affinity and selectivity. [16] Therapeutic Applications: Indoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antihypertensive effects. [1][5][6][8]
Diagram 4: Strategic Choice in Drug Design
Caption: Decision workflow for considering an indole-to-indoline bioisosteric switch.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory safety guidelines.
Protocol 1: Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
Materials:
-
Phenylhydrazine
-
3-Methyl-2-butanone (methyl isopropyl ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or toluene)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).
-
Solvent and Catalyst Addition: Add the solvent (e.g., toluene, ~5-10 mL per gram of phenylhydrazine). Carefully and portion-wise, add the acid catalyst (e.g., ZnCl₂, ~0.5 eq, or PPA). The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Neutralization: Basify the acidic aqueous mixture by slowly adding sodium hydroxide solution until the pH is > 9. The product will separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often a reddish-brown oil. [17]It can be purified by vacuum distillation to yield a pale yellow to reddish liquid. [12][18]
Protocol 2: Synthesis of a 2,3-Dihydro-1H-indole (Indoline) Derivative by Reduction
Materials:
-
Substituted Indole (e.g., 5-methoxyindole)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the substituted indole (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, ~5-10 eq) dropwise, followed by the slow, dropwise addition of triethylsilane (Et₃SiH, ~2-3 eq).
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude indoline can be purified by flash column chromatography on silica gel to yield the pure product.
Conclusion and Future Perspectives
1,3,3-Trimethyl-2-methyleneindoline and 2,3-dihydro-1H-indole derivatives, while originating from the same indole family, represent fundamentally different tools for the medicinal chemist. Fischer's base is a highly reactive and indispensable intermediate, enabling the construction of complex molecular architectures, dyes, and functional materials. In contrast, the indoline scaffold is a stable, versatile, and clinically validated pharmacophore, offering a three-dimensional, metabolically robust alternative to the classic indole ring.
The future of research in this area will likely focus on developing more efficient and greener synthetic routes to both scaffolds. For Fischer's base, this may involve novel catalytic systems that avoid harsh acids. [3]For indolines, the development of enantioselective reduction methods and novel C-H functionalization strategies to decorate the aromatic ring will be crucial for expanding the accessible chemical space for drug discovery. [19]A thorough understanding of the distinct synthesis, reactivity, and strategic value of each core will continue to empower researchers to design and create more effective and safer medicines.
References
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-
ResearchGate. (n.d.). The application of the Fischer indole synthesis in medicinal chemistry. Retrieved March 7, 2026, from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
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Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]
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ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Available at: [Link]
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The Enduring Ring: A Technical Guide to the Atmospheric Stability of Gem-Dimethyl Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active molecules.[1] Within this vast chemical family, derivatives bearing a gem-dimethyl substitution exhibit unique properties that can significantly influence their stability and, consequently, their efficacy and shelf-life. This in-depth technical guide provides a comprehensive examination of the stability of gem-dimethyl indole derivatives in the presence of air. We will delve into the underlying chemical principles governing their reactivity, present robust methodologies for stability assessment, and offer insights into the structural features that contribute to their endurance. This guide is intended to be a practical resource for researchers and professionals engaged in the development and handling of these important compounds.
Introduction: The Significance of the Gem-Dimethyl Moiety
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs ranging from anti-inflammatory agents to anti-cancer therapies.[1] The stability of these molecules is a critical parameter, impacting everything from formulation development to regulatory approval.[2] Gem-dimethyl substitution, particularly at the C2 or C3 position of the indole ring, introduces a unique set of steric and electronic properties that can profoundly alter a molecule's susceptibility to degradation.
The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, suggests that the presence of two methyl groups on the same carbon atom can influence reaction rates and equilibria.[3][4] This effect is often attributed to a combination of steric hindrance, which can shield reactive sites from attack, and alterations in bond angles that may favor or disfavor certain reaction pathways.[3][4] In the context of air stability, this can translate to a decreased susceptibility to oxidation, a primary degradation pathway for the electron-rich indole ring.
This guide will explore the practical implications of the gem-dimethyl group on the stability of indole derivatives when exposed to atmospheric oxygen, humidity, and light.
The Chemistry of Indole Degradation in Air: A Focus on Oxidation
The primary route of degradation for many indole derivatives in the presence of air is oxidation.[5] The electron-rich pyrrole ring of the indole nucleus is particularly susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.
Autoxidation: The Uncatalyzed Reaction with Oxygen
Autoxidation is a spontaneous oxidation that occurs in the presence of oxygen under ambient conditions. For 2,3-dialkylindoles, such as 2,3-dimethylindole, autoxidation can proceed via a radical chain mechanism. The initial step is often the formation of a 3-hydroperoxyindolenine intermediate.[6][7] This intermediate is often unstable and can undergo further reactions to yield a variety of degradation products.
Studies on the autoxidation of 2,3-dimethylindole have shown that the reaction can lead to the formation of an oxidized dimer as a major product.[6][7] In contrast, other 2,3-dialkylindoles may yield different products, such as 2-acylindoles.[6][7] This highlights the subtle yet significant influence of the substitution pattern on the degradation pathway.
Common Oxidative Degradation Products
The oxidation of gem-dimethyl indole derivatives can lead to a variety of products, depending on the specific structure and the reaction conditions. Some of the commonly observed degradation products include:
-
Oxidized dimers: As seen in the autoxidation of 2,3-dimethylindole.[6][7]
-
3-Methylindole-2-carbaldehyde: Identified as a product of the oxidation of 2,3-dimethylindole with peroxodisulphate.[2][3]
-
2-Acylindoles: Formed from the rearrangement of 3-hydroperoxyindolenine intermediates.[6][7]
-
Oxindoles: Can be formed through the oxidation of 3-substituted indoles.[2]
The identification of these degradation products is crucial for understanding the degradation pathway and for developing stability-indicating analytical methods.
Assessing Air Stability: A Practical Approach
A thorough assessment of the stability of gem-dimethyl indole derivatives in air is essential for drug development and quality control. This typically involves a combination of forced degradation studies and long-term stability testing under controlled atmospheric conditions.
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[3] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Common stress conditions for indole derivatives include:
-
Oxidative Stress: Exposure to an oxidizing agent, such as hydrogen peroxide, to simulate and accelerate oxidative degradation.
-
Photostability: Exposure to a controlled light source to assess degradation due to light exposure, as outlined in ICH guideline Q1B.[8]
-
Thermal Stress: Exposure to elevated temperatures to evaluate thermal stability.
-
Humidity: Exposure to various relative humidity (RH) levels to assess the impact of moisture on solid-state stability.[9][10][11]
Experimental Protocol: Solid-State Air Stability Assessment
This protocol provides a framework for assessing the stability of a solid gem-dimethyl indole derivative upon exposure to air, light, and humidity.
Objective: To determine the degradation profile of a solid gem-dimethyl indole derivative under various atmospheric conditions.
Materials:
-
Gem-dimethyl indole derivative (solid powder)
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber (compliant with ICH Q1B)
-
Amber and clear glass vials
-
HPLC system with UV detector
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Analytical balance
-
Spatula and weighing paper
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount (e.g., 5-10 mg) of the gem-dimethyl indole derivative into a series of amber and clear glass vials.
-
Prepare a sufficient number of samples for each time point and condition.
-
Include a set of control samples stored in a desiccator at a low temperature (e.g., -20°C) and protected from light.
-
-
Exposure Conditions:
-
Ambient Condition (ICH Long-Term): Place samples in a controlled environment chamber at 25°C / 60% RH.
-
Accelerated Condition (ICH Accelerated): Place samples in a controlled environment chamber at 40°C / 75% RH.
-
Photostability: Expose samples in the photostability chamber according to ICH Q1B guidelines. Include dark controls wrapped in aluminum foil.[8]
-
High Humidity: Place samples in a chamber with a higher relative humidity (e.g., 90% RH) to assess the impact of extreme moisture.
-
-
Time Points:
-
Define a series of time points for sample analysis (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).
-
-
Sample Analysis (Stability-Indicating HPLC-UV Method):
-
At each time point, retrieve one vial from each condition.
-
Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to achieve a target concentration.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using a validated stability-indicating HPLC-UV method (see Protocol 3.3).
-
Quantify the amount of the parent compound remaining and identify and quantify any degradation products.
-
Protocol: Stability-Indicating HPLC-UV Method for Indole Derivatives
This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method suitable for monitoring the degradation of indole derivatives.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes. The gradient should be optimized to achieve adequate separation of the parent peak from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent indole derivative (typically in the range of 220-280 nm). A DAD is recommended to assess peak purity and identify potential co-eluting peaks.
-
Injection Volume: 10 µL.
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. Specificity is of paramount importance for a stability-indicating method.
Data Presentation and Interpretation
The data generated from stability studies should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
The following table provides a template for summarizing the stability data for a gem-dimethyl indole derivative under various conditions.
| Stress Condition | Time Point | % Parent Compound Remaining | % Total Degradation Products | Observations |
| 25°C / 60% RH | 0 months | 100.0 | 0.0 | White powder |
| 3 months | 99.5 | 0.5 | No change | |
| 6 months | 98.9 | 1.1 | No change | |
| 12 months | 97.8 | 2.2 | Slight yellowing | |
| 40°C / 75% RH | 0 months | 100.0 | 0.0 | White powder |
| 1 month | 98.2 | 1.8 | No change | |
| 3 months | 95.1 | 4.9 | Slight yellowing | |
| 6 months | 90.3 | 9.7 | Yellow powder | |
| Photostability (ICH Q1B) | Exposed | 92.5 | 7.5 | Discoloration on surface |
| Dark Control | 99.8 | 0.2 | No change |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Visualizing Degradation Pathways and Workflows
Visual aids are invaluable for understanding complex chemical processes and experimental designs.
.
Caption: Generalized autoxidation pathway of gem-dimethyl indole derivatives.
.
Caption: Experimental workflow for solid-state air stability assessment.
Conclusion and Future Perspectives
The presence of a gem-dimethyl group can impart enhanced stability to indole derivatives against atmospheric degradation, primarily by sterically hindering oxidative attack at the electron-rich indole nucleus. However, the extent of this stabilizing effect is dependent on the overall substitution pattern of the molecule and the specific environmental stressors.
A thorough understanding of the degradation pathways and the implementation of robust, validated stability-indicating methods are paramount for the successful development of pharmaceuticals and other products containing these valuable scaffolds. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to confidently assess the air stability of their gem-dimethyl indole derivatives.
Future research in this area could focus on developing a more extensive quantitative structure-stability relationship (QSSR) database for a wider range of gem-dimethyl indole derivatives. This would enable more accurate prediction of stability based on molecular structure and could further accelerate the drug development process.
References
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Balon, M., Muñoz, M., Guardado, P., Hidalgo, J., & Carmona, C. (1993). Kinetics and mechanism of oxidation of 2,3-dimethylindole by potassium peroxodisulphate. Journal of the Chemical Society, Perkin Transactions 2, (6), 1029-1033. [Link]
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McLean, S., & Dmitrienko, G. I. (1971). Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry, 49(22), 3642-3649. [Link]
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Balon, M., Guardado, P., Muñoz, M., Hidalgo, J., & Carmona, C. (1995). Oxidation of 2,3-dimethylindole by peroxophosphates. Journal of the Chemical Society, Perkin Transactions 2, (1), 107-111. [Link]
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Dmitrienko, G. I., & McLean, S. (1971). Autoxidation of 2,3-Dialkylindoles. Tetrahedron Letters, 12(28), 2555-2558. [Link]
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Kirby, A. J. (2005). The Thorpe-Ingold Effect. In Advances in Physical Organic Chemistry (Vol. 40, pp. 1-28). Academic Press. [Link]
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Balon, M., Guardado, P., Carmona, C., & Hidalgo, J. (1993). Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2155. [Link]
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Pączkowski, J., & Maciejewski, A. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[3][4]naphthyridine. Photochemical & Photobiological Sciences, 18(3), 674-682. [Link]
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El-Ragehy, N. A., El-Kimary, E. I., & El-Ghaffar, M. A. A. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 585-592. [Link]
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Samanidou, V., & Nazyropoulou, C. (2025, August 6). Dealkylation of N-substituted indolinospironaphthoxazine photochromic compounds under UV irradiation. ResearchGate. [Link]
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Balon, M., Muñoz, M., Guardado, P., Hidalgo, J., & Carmona, C. (1993). Direct evidence on the mechanism of the oxidation of 2,3-dimethylindole by inorganic peroxo anions. The Journal of Organic Chemistry, 58(26), 7469-7473. [Link]
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Zgórka, G., & Głowniak, K. (2025, October 16). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
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Wróblewska, A., & Szefer, P. (2025, October 16). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PMC. [Link]
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Liang, J., et al. (2023). A wide range experimental and kinetic modeling study of the oxidation of 2,3-dimethyl-2-butene: Part 1. MIT Open Access Articles. [Link]
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Li, Y., et al. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. MDPI. [Link]
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Kumar, L., & Bansal, A. K. (2013). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. PMC. [Link]
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Zotova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]
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Mahadevan, K. M., et al. (2025, August 6). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]
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Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
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Navigating the Physicochemical Landscape of a Versatile Indole Derivative
An In-depth Technical Guide to the Boiling Point and Density of 1,3,3-Trimethyl-2-methyleneindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the essential physicochemical properties—specifically the boiling point and density—of 1,3,3-trimethyl-2-methyleneindoline. It is designed to provide researchers, chemists, and professionals in drug development with a comprehensive understanding of this compound, moving beyond mere data points to explore the causality behind experimental choices and ensure the trustworthiness of the information presented.
A Note on Chemical Identity: 1,3,3-Trimethyl-2,3-dihydro-1H-indole vs. 1,3,3-Trimethyl-2-methyleneindoline
It is crucial to address a common point of ambiguity. While the query specified "1,3,3-Trimethyl-2,3-dihydro-1H-indole," the vast majority of available scientific literature and chemical databases provide data for a closely related and more widely studied compound: 1,3,3-Trimethyl-2-methyleneindoline (CAS Number 118-12-7). This latter compound is also known by the common name Fischer's Base . Given the prevalence of data for 1,3,3-trimethyl-2-methyleneindoline, this guide will focus on its properties, as it is highly probable that this is the compound of interest for most research and development applications.
Core Physicochemical Properties of 1,3,3-Trimethyl-2-methyleneindoline
The boiling point and density of a compound are fundamental physical constants that are critical for its purification, handling, and use in various applications, including as a reactant in chemical synthesis.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 248 °C | at standard atmospheric pressure (lit.) | [1] |
| Density | 0.979 g/mL | at 25 °C (lit.) | [1] |
These values are widely cited in chemical literature and supplier specifications, indicating a strong consensus on these properties under the specified conditions.
Understanding the Significance of Boiling Point and Density
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 1,3,3-trimethyl-2-methyleneindoline, a boiling point of 248 °C at atmospheric pressure is indicative of a relatively stable organic molecule with significant intermolecular forces. This high boiling point is a key consideration for its purification by distillation.
The density of a substance is its mass per unit volume. The density of 1,3,3-trimethyl-2-methyleneindoline, 0.979 g/mL at 25 °C, is close to that of water. This information is vital for calculations involving mass-to-volume conversions, reaction stoichiometry, and for understanding its behavior in biphasic systems.
Experimental Determination of Boiling Point and Density: A Validated Approach
To ensure the scientific integrity of these physical constants, it is essential to understand the methodologies behind their determination. The following outlines a generalized, self-validating protocol for the experimental determination of the boiling point and density of a liquid organic compound like 1,3,3-trimethyl-2-methyleneindoline.
Workflow for Physicochemical Property Determination
Caption: A logical workflow for the experimental determination and validation of boiling point and density.
Step-by-Step Protocols
1. Boiling Point Determination (Distillation Method)
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of 1,3,3-trimethyl-2-methyleneindoline is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Procedure:
-
The sample is heated gently.
-
As the liquid boils, the vapor rises and condenses in the condenser.
-
The temperature is recorded when the vapor is condensing on the thermometer bulb and there is a steady drip of condensate into the receiving flask. This temperature represents the boiling point.
-
-
Self-Validation: The boiling point should remain constant during the distillation of a pure compound. A boiling range rather than a sharp boiling point indicates the presence of impurities.
2. Density Determination (Pycnometer Method)
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with 1,3,3-trimethyl-2-methyleneindoline at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
-
Calculation and Self-Validation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer. The measurement should be repeated multiple times to ensure reproducibility. The standard deviation of the measurements provides an indication of the precision.
Applications in Research and Development
A precise understanding of the boiling point and density of 1,3,3-trimethyl-2-methyleneindoline is essential for its various applications.
-
Synthesis: As a key intermediate in the synthesis of various dyes and other organic compounds, its boiling point is critical for purification by distillation.[2]
-
Formulation: In drug development, the density of an active pharmaceutical ingredient or an intermediate is important for formulation design and manufacturing processes.
-
Chemical Engineering: These properties are fundamental for process design, safety assessments, and equipment sizing in a chemical plant.
Conclusion
The boiling point and density of 1,3,3-trimethyl-2-methyleneindoline are well-established physical constants that are fundamental to its use in research and industry. This guide has not only presented these values but has also provided a framework for their experimental determination, emphasizing the importance of methodological rigor and self-validation to ensure data integrity. For scientists and professionals working with this versatile indole derivative, a thorough understanding of these properties is the bedrock of successful and reproducible scientific endeavor.
References
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The Cornerstone of Modern Dyes: A Technical Guide to the History and Chemistry of Fischer's Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive exploration of Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a pivotal intermediate in the synthesis of a vast array of synthetic dyes. Delving into its historical discovery by the Nobel laureate Emil Fischer, this document elucidates the chemical principles that underpin its synthesis and its crucial role in the development of cyanine and other polymethine dyes. The guide offers a detailed examination of the Fischer indole synthesis, the foundational reaction for creating the indoline core of Fischer's base, and provides a step-by-step protocol for its laboratory preparation. Furthermore, it dissects the reaction mechanisms through which Fischer's base is transformed into vibrant and functional dyes, supported by quantitative data and visual diagrams. This guide is intended to serve as an essential resource for researchers and professionals in chemistry and drug development, offering both historical context and practical, field-proven insights into the enduring legacy of Fischer's base in modern science.
Introduction: The Unassuming Architect of Color
In the grand tapestry of synthetic chemistry, few molecules have played as foundational a role in the world of color as Fischer's base. Known formally as 1,3,3-trimethyl-2-methyleneindoline, this unassuming heterocyclic compound is the linchpin in the synthesis of numerous classes of dyes, most notably the cyanine dyes, which are indispensable in fields ranging from photography and data storage to biomedical imaging and diagnostics.[1] Its discovery and the subsequent elucidation of its reactivity unlocked a new chapter in the design and synthesis of organic functional materials.
This guide will provide a comprehensive overview of Fischer's base, from its historical roots in the groundbreaking work of Emil Fischer to its modern-day applications. We will explore the elegant chemistry of its synthesis, the versatility of its reactions, and the profound impact it has had on the development of dye chemistry.
A Legacy of Discovery: The Historical Context of Fischer's Base
The story of Fischer's base is intrinsically linked to the pioneering work of the German chemist Hermann Emil Fischer , a towering figure in the history of organic chemistry and the recipient of the 1902 Nobel Prize in Chemistry for his work on sugar and purine syntheses.[2] While Fischer is not credited with the synthesis of 1,3,3-trimethyl-2-methyleneindoline itself, his discovery of the Fischer indole synthesis in 1883 laid the essential groundwork for its creation.[3]
The Fischer indole synthesis is a versatile and powerful chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction provided chemists with a straightforward method to construct the indole ring system, a structural motif found in a vast number of natural products and synthetic compounds.
The specific compound, 1,3,3-trimethyl-2-methyleneindoline, later came to be known as "Fischer's base" due to its core indoline structure being a direct product of the principles established by Fischer's indole synthesis. It is a testament to the profound and lasting impact of his work that this key building block in dye chemistry bears his name.
The Chemistry of Fischer's Base: Structure and Synthesis
Chemical Structure and Properties
Fischer's base is a colorless to pale yellow liquid with the chemical formula C₁₂H₁₅N.[4] Its structure consists of an indoline ring system with a methylene group at the 2-position and three methyl groups at the 1 and 3 positions.
IUPAC Name: 1,3,3-trimethyl-2-methyleneindoline[4]
CAS Number: 118-12-7[4]
Molecular Weight: 173.25 g/mol [4]
Boiling Point: 248 °C[4]
Density: 0.979 g/mL at 25 °C[4]
The exocyclic double bond of the methylene group is the key to the reactivity of Fischer's base, making the molecule a potent nucleophile and a versatile building block for the synthesis of larger, more complex molecules.
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Methodological & Application
Application Note: Vilsmeier-Haack Formylation of Fischer’s Base to Fischer’s Aldehyde
Overview & Scientific Rationale
Fischer’s aldehyde (2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde) is a highly versatile synthetic building block, predominantly utilized in the development of polymethine and cyanine dyes for fluorescence imaging, non-linear optics, and drug development[1]. The most efficient and scalable synthetic route to this intermediate is the Vilsmeier-Haack formylation of Fischer’s base (1,3,3-trimethyl-2-methyleneindoline)[2].
The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[3]. Fischer’s base, characterized by its electron-rich exocyclic enamine moiety, undergoes rapid nucleophilic attack on the chloroiminium ion. Subsequent basic hydrolysis of the resulting iminium intermediate yields the target α,β-unsaturated aldehyde.
Mechanistic Pathway
Mechanistic pathway of the Vilsmeier-Haack formylation of Fischer's base.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the stoichiometry is designed with an excess of the Vilsmeier reagent to drive the reaction to completion, utilizing DMF as both the formylating agent and the primary solvent.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |
| Fischer's Base | 173.26 | 1.0 | 17.3 g (100 mmol) | 0.98 | Substrate |
| POCl₃ | 153.33 | 1.5 | 23.0 g (150 mmol) | 1.645 | Activating Agent |
| DMF (Anhydrous) | 73.09 | 5.0 | 36.5 g (500 mmol) | 0.944 | Reagent / Solvent |
| NaOH (aq, 20%) | 40.00 | Excess | As needed | - | Hydrolysis / Base |
| Ethyl Acetate | 88.11 | - | 3 × 100 mL | 0.902 | Extraction Solvent |
Experimental Protocol: A Self-Validating Workflow
The following protocol is engineered as a self-validating system. Each step includes the physical action, the chemical causality behind the parameter choices, and an immediate visual or analytical validation checkpoint.
Step-by-step experimental workflow with integrated validation checkpoints.
Step 1: Preparation of the Vilsmeier Reagent
-
Action : In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add 36.5 g of anhydrous DMF. Cool the flask to 0–5 °C using an ice-water bath. Slowly add 23.0 g of POCl₃ dropwise over 30 minutes[3].
-
Causality : The reaction between DMF and POCl₃ is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the unstable chloroiminium salt and suppresses the evolution of toxic HCl gas.
-
Validation : The mixture should transition from a colorless liquid to a pale yellow, slightly viscous solution, confirming the formation of the active Vilsmeier reagent.
Step 2: Substrate Addition
-
Action : Dissolve 17.3 g of Fischer’s base in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the internal temperature at 0–5 °C.
-
Causality : The exocyclic methylene of Fischer's base is highly nucleophilic. Controlled addition at low temperatures prevents runaway exothermic polymerization or polyformylation of the substrate.
-
Validation : The reaction mixture will immediately turn deep orange or red, indicating successful electrophilic attack and the formation of the iminium intermediate.
Step 3: Reaction Propagation
-
Action : Remove the ice bath and gradually warm the reaction mixture to 35–40 °C. Stir at this temperature for 2 to 3 hours.
-
Causality : While the initial attack is rapid, mild thermal energy is required to drive the elimination of HCl and complete the formation of the stable, conjugated iminium salt.
-
Validation : Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf Fischer's base spot validates the end of the propagation phase.
Step 4: Quenching and Hydrolysis
-
Action : Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring. Slowly add a 20% aqueous NaOH solution until the pH reaches 8–9.
-
Causality : Ice prevents the temperature from spiking during the highly exothermic quench of unreacted POCl₃. Basic pH is mandatory to hydrolyze the iminium salt into the final aldehyde and to neutralize the acidic byproducts that could otherwise degrade the indole core.
-
Validation : A yellow-brown precipitate (crude Fischer's aldehyde) will form as the pH becomes alkaline, visually confirming successful hydrolysis.
Step 5: Isolation and Purification
-
Action : Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality : Ethyl acetate effectively partitions the moderately polar aldehyde from the highly polar DMF/aqueous salts.
-
Validation : Yields a yellow-orange solid or thick oil. Recrystallization from cyclohexane or purification via silica gel column chromatography yields the pure product.
Analytical Characterization
To verify the structural integrity of the synthesized Fischer's aldehyde, the following analytical signatures should be observed:
| Technique | Key Signals / Observations | Diagnostic Significance |
| ¹H NMR (CDCl₃) | δ ~9.8 ppm (d, 1H, CHO) | Confirms the presence of the newly installed formyl group. |
| ¹H NMR (CDCl₃) | δ ~5.4 ppm (d, 1H, =CH-) | Vinylic proton adjacent to the aldehyde; confirms the α,β-unsaturated system. |
| ¹H NMR (CDCl₃) | δ ~1.6 ppm (s, 6H, gem-dimethyl) | Confirms the intact indoline core structure. |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch) | Characteristic stretching frequency of an α,β-unsaturated aldehyde. |
| TLC (Hex:EtOAc 7:3) | Rf ~0.4 (UV active, yellow spot) | Distinguishes the polar product from the non-polar Fischer's base starting material. |
References
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Synthesis of Spiropyran Photochromic Materials from 1,3,3-Trimethylindoline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiropyrans are a prominent class of photochromic compounds celebrated for their ability to undergo reversible color changes upon exposure to light. This unique characteristic has positioned them as key components in a myriad of applications, including smart materials, optical data storage, and molecular switches.[1] The synthesis of spiropyrans, particularly from the readily available precursor 1,3,3-trimethylindoline, is a cornerstone of photochromic materials research. This guide provides an in-depth exploration of the synthesis, mechanisms, and practical protocols for preparing spiropyran derivatives, tailored for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the critical aspects of the synthesis, from the preparation of the key intermediate, Fischer's base, to the final condensation reaction with salicylaldehyde derivatives, and conclude with detailed purification and characterization protocols.
Introduction: The Allure of Photochromism
Photochromism is the reversible transformation of a chemical species between two forms, each possessing a distinct absorption spectrum, induced by electromagnetic radiation.[1][2] Spiropyrans exemplify this phenomenon through their light-induced transition between a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form.[1][3][4][5] This isomerization is driven by the cleavage of the C-spiro-O bond upon UV irradiation and can be reversed by exposure to visible light or heat.[1][6] The significant change in molecular structure and electronic properties between the SP and MC forms is the foundation for their diverse applications.[1]
The Synthetic Cornerstone: 1,3,3-Trimethylindoline and Fischer's Base
The journey to synthesizing a wide array of spiropyrans often begins with 1,3,3-trimethylindoline. This heterocyclic compound serves as the precursor to 1,3,3-trimethyl-2-methyleneindoline, more commonly known as Fischer's base.[7][8] Fischer's base is a crucial building block in the synthesis of many spiropyran derivatives.[7]
The Fischer Indole Synthesis: A Mechanistic Overview
The preparation of Fischer's base itself is a classic example of the Fischer indole synthesis.[9][10] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement to form an indole.[9]
DOT Script for Fischer Indole Synthesis Mechanism:
Caption: General mechanism of the Fischer Indole Synthesis.
Core Synthesis of Spiropyrans: The Condensation Reaction
The most prevalent method for synthesizing indolinospiropyrans is the condensation reaction between Fischer's base (or its salts) and a substituted salicylaldehyde derivative.[11][12][13] This reaction is typically carried out by refluxing the reactants in a suitable organic solvent, such as ethanol or methanol, often in the presence of a base like pyridine or piperidine.[1][11]
Reaction Mechanism: From Fischer's Base to Spiropyran
The reaction proceeds through a nucleophilic attack of the enamine character of Fischer's base on the aldehyde group of the salicylaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the final spiropyran product. The choice of substituents on both the indoline and salicylaldehyde moieties allows for the fine-tuning of the resulting spiropyran's photochromic properties.
DOT Script for Spiropyran Synthesis Workflow:
Caption: General workflow for spiropyran synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline)
Materials:
-
Phenylhydrazine
-
Acetone
-
Methylene chloride
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine and a slight excess of acetone. The reaction is typically exothermic and may require cooling. Stir the mixture for 30-60 minutes until the formation of the phenylhydrazone is complete.
-
Cyclization: To the crude phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid). Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific catalyst used (e.g., 120-180°C for several hours).[7]
-
Work-up: After cooling, carefully pour the reaction mixture into cold water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.[8]
-
Extraction and Drying: Extract the aqueous layer with methylene chloride. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude Fischer's base can be purified by vacuum distillation.
Protocol 2: Synthesis of a Representative Spiropyran (e.g., 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline])
Materials:
-
Fischer's base (1,3,3-trimethyl-2-methyleneindoline)
-
5-Nitrosalicylaldehyde
-
Absolute ethanol
-
Piperidine
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Fischer's base and 5-nitrosalicylaldehyde in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the spiropyran product.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified spiropyran product in a vacuum oven.
Purification and Characterization
The purification of spiropyrans can sometimes be challenging due to their affinity for silica gel.[14] Recrystallization is often the preferred method.[14] An acid-mediated purification procedure can also be employed, which involves the reversible protonation of the merocyanine form.[15]
Table 1: Common Solvents for Recrystallization
| Spiropyran Polarity | Recommended Solvents |
| Non-polar | Hexane/Ethyl acetate mixtures |
| Moderately polar | Ethanol, Methanol |
| Polar | Acetonitrile |
Characterization Techniques: The synthesized spiropyrans should be characterized using a suite of spectroscopic techniques to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.
-
FT-IR Spectroscopy: To identify key functional groups. The presence of a C-spiro-O bond can be observed in the IR spectrum.[16]
-
UV-Vis Spectroscopy: To investigate the photochromic properties. The absorption spectra of the colorless spiropyran form and the colored merocyanine form after UV irradiation should be recorded.[17][18]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Applications and Future Directions
The versatility of spiropyrans has led to their integration into a wide range of advanced materials and technologies.[1] They are being explored for applications in:
-
Photochromic lenses and coatings: Materials that darken in response to sunlight.[1]
-
Optical data storage: Utilizing the two distinct states of the molecule for binary data encoding.
-
Molecular switches and sensors: Designing materials that respond to light and other stimuli like pH, temperature, or the presence of specific ions.[1][19]
-
Drug delivery systems: Light-triggered release of therapeutic agents.[6]
-
Anti-counterfeiting and information encryption: Creating materials with dynamic optical properties for security applications.[20]
The ongoing research in this field focuses on synthesizing novel spiropyran derivatives with enhanced properties such as improved fatigue resistance, faster switching speeds, and responsiveness to different wavelengths of light. The incorporation of spiropyrans into polymers and nanomaterials continues to open up new avenues for the development of "smart" and functional materials.[21]
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Spiropyran - Wikipedia. Available at: [Link]
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Khodonov, A. A., et al. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 28(11), 4583. Available at: [Link]
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Gonzalez, C., & Lozano, H. (2000). NOVEL SYNTHESES OF bis-SPIROPYRAN PHOTOCHROMIC COMPOUNDS USING ULTRASOUND. Journal of the Chilean Chemical Society, 45(4). Available at: [Link]
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Khodonov, A. A., et al. (2023). Classic 5′-substituted indoline spiropyran synthesis... ResearchGate. Available at: [Link]
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Sakai, Y., et al. (2023). Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature. ACS Physical Chemistry Au, 3(1), 35-42. Available at: [Link]
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Spiropyran – Knowledge and References - Taylor & Francis. Available at: [Link]
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Li, J., et al. (2024). Optimized Photochromic Performance of Spiropyran through Incorporation into Hydrogen-Bonded Organic Frameworks and Applications in Anticounterfeiting and Information Encryption. ACS Applied Materials & Interfaces, 16(5), 6569-6577. Available at: [Link]
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Wang, Y., et al. (2023). Tuning the Photochromism of Spiropyran in Functionalized Nanoporous Silica Nanoparticles for Dynamic Anticounterfeiting Applications. ACS Omega, 8(18), 16361-16368. Available at: [Link]
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Ozhogin, I. V., et al. (2019). Synthesis and study of new photochromic spiropyrans modified with carboxylic and aldehyde substituents. Journal of Molecular Structure, 1196, 549-556. Available at: [Link]
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A new function of photochromic spiropyran: an efficient photoinitiator for two-photon polymerization - PMC. Available at: [Link]
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Slanina, T., et al. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. RSC Advances, 14(50), 36983-36990. Available at: [Link]
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Das, S., & Goswami, S. (2022). Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. ACS Omega, 7(42), 37073-37093. Available at: [Link]
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An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC. Available at: [Link]
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Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - MDPI. Available at: [Link]
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Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons - Chemical Communications (RSC Publishing). Available at: [Link]
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The main methods for the preparation of spiropyran-containing polymers:... - ResearchGate. Available at: [Link]
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Photochromic Spiropyran- and Spirooxazine-Homopolymers in Mesoporous Thin Films by Surface Initiated ROMP - The Royal Society of Chemistry. Available at: [Link]
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Synthesis, characterization, and UV–visible study of some new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives | Semantic Scholar. Available at: [Link]
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Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers - arkat usa. Available at: [Link]
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Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate - MDPI. Available at: [Link]
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Structure, Spectral Properties and Chemistry of Spiropyrans | Encyclopedia MDPI. Available at: [Link]
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New Triphenylphosphonium Salts of Spiropyrans: Synthesis and Photochromic Properties. Available at: [Link]
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Spiropyrans - OUCI. Available at: [Link]
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The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - ResearchGate. Available at: [Link]
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Synthesis of hemicyanine dyes from 1,3,3-trimethyl-2,3-dihydro-1H-indole
Advanced Synthesis and Functionalization of Hemicyanine Dyes from 1,3,3-Trimethyl-2,3-dihydro-1H-indole Scaffolds
Architectural Paradigm of Hemicyanine Scaffolds
Hemicyanine dyes are highly versatile, truncated analogues of traditional cyanine fluorophores. Characterized by a single heterocyclic nitrogen center linked to an electron-donating or electron-withdrawing moiety via a conjugated polymethine chain, they exhibit exceptional photophysical properties, including near-infrared (NIR) emission, large Stokes shifts, and acute environmental sensitivity[1].
The synthetic foundation of these dyes relies heavily on the 1,3,3-trimethyl-2,3-dihydro-1H-indole framework. In practice, this scaffold is utilized in its highly reactive enamine form—1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base)—or as a quaternized indolium salt (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide)[2]. By strategically modulating the N-alkylation of the indole core and the subsequent Knoevenagel or Vilsmeier-Haack condensations, researchers can engineer probes for multimodal shortwave infrared (SWIR) imaging, photoacoustic (PA) tracking, and real-time reactive oxygen species (ROS) detection[3].
Causality in Reagent Selection & Reaction Conditions
The conventional synthesis of hemicyanines involves the condensation of an indolium salt with a polyene-chain precursor (such as malonaldehyde dianilide). However, the causality behind the specific reagent choices is critical for yield and purity:
-
Acetic Anhydride as a Dual-Action Reagent: Condensation reactions are typically driven by a mixture of acetic acid and acetic anhydride at elevated temperatures. The acetic anhydride is not merely a solvent; it actively generates a superior leaving group by acetylating the intermediate imine, thereby facilitating the subsequent nucleophilic attack[4].
-
Base Selection for Delicate Moieties: When functionalizing hemicyanines with temperature- or pH-sensitive biological handles (e.g., O6-benzylguanine for SNAP-tagging or NHS-esters), harsh bases like triethylamine (Et₃N) cause rapid degradation. Substituting Et₃N with a milder base like N-methylmorpholine (NMM) preserves ether bonds and ester linkages while maintaining sufficient basicity to drive the reaction[5].
-
Solubility-Aware Purification: Malonaldehyde dianilide precursors are often washed with water to remove residual acids. However, because this intermediate exhibits partial aqueous solubility, multiple washes will severely compromise the yield. A single, rapid wash with ice-cold water is the optimal intervention[4].
Synthetic workflow for hemicyanine dyes from Fischer's base.
Quantitative Photophysical Profiling
The structural modularity of the 1,3,3-trimethyl-2,3-dihydro-1H-indole core allows for precise tuning of the dye's photophysical profile. Below is a comparative summary of optimized hemicyanine variants.
| Dye / Intermediate | Core Scaffold | Key Substituent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift | Application Focus |
| Standard Hemicyanine | Indolium | N,N-dialkylamino | 524–530 nm | ~700 nm | 171–176 nm | General Fluorescence[1] |
| SWIR-HD | Benzo[cd]indolium | Dimethylsilicon | 988 nm | 1126 nm | 138 nm | SWIR PA Imaging[3] |
| HemiSe (Activated) | Indolium | Diphenylselenide | 439 nm | ~700 nm | ~261 nm | Superoxide Sensing[1] |
| Propyl Cy3 Hemicyanine | Indolium | Malonaldehyde dianil | ~550 nm | ~570 nm | ~20 nm | DIGE / DNA Labeling[6] |
Self-Validating Synthetic Methodologies
Phase I: Quaternization of the Indole Core
To generate the necessary positive charge that activates the adjacent methyl/methylene group for deprotonation, the indole core must first be quaternized.
-
Reagent Mixing: Combine 1.25 mmol of 2,3,3-trimethyl-3H-indole (or Fischer's base) with 1.80 mmol of the desired alkyl halide (e.g., 6-bromohexanoic acid for a carboxylic acid handle) in 5 mL of 1,2-dichlorobenzene[6].
-
Thermal Activation: Heat the mixture under a nitrogen atmosphere at 110°C for 12 to 24 hours. Note: The high temperature necessitates that delicate functional groups be introduced only after this stage to prevent thermal degradation[4].
-
Isolation: Cool the solution to room temperature. Filter the resulting precipitate and wash extensively with a 1:1 mixture of acetonitrile and diethyl ether.
-
Drying: Dry the solid under high vacuum to yield the indolium salt precursor as a light red/pink powder.
-
Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d6). A distinct singlet integration for the N-methyl/N-alkyl protons (~4.0-4.2 ppm) and the gem-dimethyl groups (~1.5-1.7 ppm) confirms successful N-alkylation[7].
Phase II: Electrophilic Condensation & Hemicyanine Isolation
This phase couples the indolium salt with a polyene chain to form the hemicyanine framework.
-
Activation: Dissolve 1.00 eq. of the indolium derivative and 1.10 eq. of malonaldehyde dianilide hydrochloride in a 12:1 mixture of acetic anhydride and acetic acid[4].
-
Condensation: Heat the reaction vessel in a 110°C oil bath for 4 to 5 hours. The acetic anhydride will acetylate the imine, turning it into an excellent leaving group for the condensation[4].
-
Quenching & Extraction: Cool the deep red/purple solution to room temperature. Add 50 mL of distilled water and extract the mixture three times with dichloromethane (DCM)[8].
-
Precipitation: Concentrate the organic layer in vacuo, dissolve the crude solid in a minimal amount of DCM (e.g., 20 mL), and precipitate into a large volume of rapidly stirred, ice-cold diethyl ether[9].
-
Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectrometry. The target hemicyanine intermediate will exhibit a sharp absorption maximum between 489 nm and 530 nm. The strict absence of an absorption peak at >700 nm validates that the reaction has not over-proceeded to form a symmetrical cyanine byproduct[9].
Phase III: Analyte-Responsive Functionalization (e.g., Superoxide Probes)
Hemicyanines can be engineered into "turn-on" probes by appending a quenching moiety that reacts with specific biological analytes.
-
Coupling: React the hemicyanine intermediate with a functionalized aldehyde (e.g., diphenylselenide-benzaldehyde) in the presence of a mild base like NMM (2.0 eq.) in anhydrous DMF at room temperature[5].
-
Purification: Purify the crude product via reverse-phase medium pressure liquid chromatography (RP-HPLC) using an acetonitrile/water gradient[8].
-
Self-Validation Checkpoint: Evaluate the fluorescence profile. The intact probe should be non-fluorescent due to Photoinduced Electron Transfer (PET) quenching. Upon incubation with the target analyte (e.g., O₂•−), nucleophilic attack at the C=C bond restores conjugation, triggering a massive increase in fluorescence quantum yield (Φ up to 0.45)[1].
Analyte-responsive fluorescence ON/OFF mechanism in hemicyanines.
References
- Hemicyanine dyes: Synthesis, structure and photophysical properties.ResearchGate.
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.PMC/ACS.
- Catch and release microwave mediated synthesis of cyanine dyes.RSC.
- Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging.NIH/PMC.
- Synthesis and Validation of Cyanine-Based Dyes for DIGE.UCLA / ResearchGate.
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- Engineering the Photophysics of Cyanines by Chain C1′ Substituents.ACS Publications.
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- 7. CN101805526A - Synthesis and application of indole hemicyanine dye - Google Patents [patents.google.com]
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Application Notes and Protocols for the Synthesis of 1,3,3-Trimethyl-2-formylmethyleneindoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fischer's Aldehyde
1,3,3-Trimethyl-2-formylmethyleneindoline, commonly known in the field as Fischer's aldehyde, is a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its unique α,β-unsaturated aldehyde functionality, coupled with the indoline scaffold, makes it a versatile building block for the construction of various heterocyclic systems, most notably cyanine dyes. These dyes are indispensable in applications ranging from photographic sensitization to fluorescent labeling in biomedical research. The electron-rich nature of the indoline ring and the electrophilic character of the formyl group allow for a wide range of chemical transformations, making Fischer's aldehyde a valuable tool for synthetic chemists. This document provides a comprehensive guide to the synthesis of 1,3,3-trimethyl-2-formylmethyleneindoline, detailing the necessary protocols, mechanistic insights, and critical experimental parameters.
The synthesis is a two-stage process, commencing with the preparation of the precursor, 1,3,3-trimethyl-2-methyleneindoline (commonly referred to as Fischer's base), via the celebrated Fischer indole synthesis, followed by a Vilsmeier-Haack formylation to introduce the desired aldehyde functionality.
Part 1: Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
The initial stage of this synthesis focuses on the construction of the indoline core, followed by N-methylation to yield Fischer's base.
Step 1.1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine
The Fischer indole synthesis is a classic and robust method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions[1][2]. In this protocol, we utilize phenylhydrazine and methyl isopropyl ketone to synthesize 2,3,3-trimethylindolenine.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for this reaction can be adapted from established literature procedures. For instance, a mixture of phenylhydrazine and methyl isopropyl ketone can be reacted in the presence of an acid catalyst such as acetic acid or a mixture of acetic acid and hydrochloric acid[1]. The reaction typically proceeds at room temperature or with gentle heating.
Causality of Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for protonating the initially formed phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, the key step in the formation of the indole ring[1].
-
Solvent: Acetic acid often serves as both a solvent and a catalyst, providing a polar medium to facilitate the reaction.
Step 1.2: N-Methylation of 2,3,3-Trimethylindolenine to Yield 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
The second step in preparing the precursor involves the N-methylation of 2,3,3-trimethylindolenine. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base.
Reaction Scheme:
Experimental Protocol:
A representative procedure for the N-methylation is described in German patent DE2154246C2[4]. A suspension of 2,3,3-trimethylindolenine and sodium bicarbonate in water is treated with dimethyl sulfate. The reaction mixture is then heated to facilitate the methylation.
Causality of Experimental Choices:
-
Base (Sodium Bicarbonate): The base is necessary to neutralize the acid generated during the reaction and to deprotonate the indolenine nitrogen, making it more nucleophilic for the attack on the dimethyl sulfate.
-
Heating: Heating the reaction mixture increases the rate of the N-methylation reaction.
Part 2: Vilsmeier-Haack Formylation of Fischer's Base
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[6]. The electron-rich exocyclic double bond of Fischer's base is highly susceptible to electrophilic attack by the Vilsmeier reagent, leading to the formation of the desired aldehyde.
Reaction Mechanism Workflow
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the enamine-like double bond of Fischer's base. The resulting iminium salt is subsequently hydrolyzed during workup to yield the final aldehyde product.
Caption: Workflow of the Vilsmeier-Haack formylation of Fischer's base.
Experimental Protocol
The following protocol is adapted from a similar procedure for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole derivative, which is expected to have similar reactivity to Fischer's base[7][8].
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) | 173.26 | ~0.979 | >98% |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 0.944 | >99.8% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.326 | >99.8% |
| Sodium hydroxide (NaOH) | 40.00 | - | >97% |
| Deionized water | 18.02 | 1.000 | - |
| Ice | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | >99% |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) in a minimal amount of anhydrous dichloromethane (DCM).
-
Slowly add the solution of Fischer's base to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a similar substrate, heating to 75 °C for several hours was reported to drive the reaction to completion[7].
-
Work-up and Purification: Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Make the aqueous solution alkaline (pH 8-9) by the slow addition of a sodium hydroxide solution.
-
The resulting precipitate is the crude 1,3,3-trimethyl-2-formylmethyleneindoline. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid. The melting point of 1,3,3-trimethyl-2-(formylmethylene)indoline is reported to be in the range of 112-116 °C[9].
Self-Validating System and Trustworthiness
The successful synthesis of the target molecule can be validated at each stage through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of both the N-methylation and the Vilsmeier-Haack reaction. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Melting Point Analysis: The melting point of the purified Fischer's aldehyde should be sharp and consistent with the literature values (112-116 °C)[9].
-
Spectroscopic Analysis (NMR and IR):
-
¹H NMR: The proton NMR spectrum of the final product should show a characteristic singlet for the aldehydic proton (CHO) and signals corresponding to the trimethyl and aromatic protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde group.
-
IR Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde.
-
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 1,3,3-trimethyl-2-formylmethyleneindoline. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare this valuable synthetic intermediate. The provided protocols are designed to be self-validating, ensuring a high degree of trustworthiness in the experimental outcomes. The successful synthesis of Fischer's aldehyde opens the door to a wide range of further chemical explorations, particularly in the realm of dye chemistry and materials science.
References
- DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google P
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters 2 (2013) 187-198. (URL: not available)
-
Formation of indole trimers in Vilsmeier type reactions. Arkivoc 2019, vi, 0-0. (URL: [Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. (URL: [Link])
-
Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. (URL: [Link])
-
Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5- - The Royal Society of Chemistry. (URL: [Link])
-
Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. Arkat USA. (URL: [Link])
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, Vol. 61, 2003. (URL: not available)
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules 2010, 15, 2491-2498. (URL: [Link])
-
n-methylformanilide. Organic Syntheses Procedure. (URL: [Link])
-
New 3H-indole synthesis by Fischer's method. Part I. PubMed. (URL: [Link])
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. SciSpace. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. (URL: [Link])
-
Fischer indole synthesis in the absence of a solvent. SciSpace. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3,3-Trimethyl-2-(formylmethylene)indoline | 84-83-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis of 1,3,3-Trimethylindolenine
Welcome to the technical support guide for the optimization of 1,3,3-trimethylindolenine synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Fischer indole synthesis for this specific, yet crucial, heterocyclic compound, commonly known as Fischer's base. Here, we address common experimental challenges with in-depth, evidence-based solutions.
Introduction to the Challenge
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] The synthesis of 1,3,3-trimethylindolenine, a vital intermediate for dyes and photochromic materials, involves the reaction of phenylhydrazine with methyl isopropyl ketone (3-methyl-2-butanone).[4][5] While classic, the reaction is often plagued by issues of low yield, side-product formation, and purification difficulties, necessitating careful optimization of reaction parameters.[6][7][8]
This guide provides a structured approach to troubleshooting and enhancing the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can be attributed to several interdependent factors. A systematic approach to optimization is critical.[6][7]
Core Areas for Investigation:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are paramount. The reaction requires an acid to facilitate the key[7][7]-sigmatropic rearrangement, but excessively strong acidic conditions or high concentrations can lead to degradation and polymerization of starting materials and products.[1][6][9] Both Brønsted and Lewis acids are effective, and the optimal choice can be substrate-dependent.[1][2][10][11]
-
Reaction Temperature: Elevated temperatures are necessary to drive the reaction forward, but excessive heat is a primary cause of tar formation and product decomposition.[6][9] The ideal temperature creates a balance between a reasonable reaction rate and the stability of the components.
-
Purity of Reactants: The purity of both phenylhydrazine and methyl isopropyl ketone is crucial. Impurities can introduce competing side reactions and inhibit catalyst activity.[7][9] Phenylhydrazine is susceptible to oxidation and should be distilled if its purity is questionable.
-
Solvent Selection: While the reaction can be run neat, the choice of solvent can significantly influence yield.[6] High-boiling point solvents are often used to maintain the required reaction temperature. Acetic acid is a common choice as it can act as both a solvent and a co-catalyst.[1][12]
Q2: I'm observing a significant amount of dark, tarry byproducts. What's causing this and how can I prevent it?
The formation of dark, insoluble tars is a clear sign of product or reactant degradation. This is almost always linked to overly harsh reaction conditions.
-
Causality: High temperatures and/or highly concentrated strong acids can promote polymerization and other decomposition pathways. The intermediates of the Fischer synthesis can be unstable under these conditions.
-
Preventative Measures:
-
Temperature Optimization: Begin with a lower temperature and gradually increase it, while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Moderation: Reduce the concentration of the acid catalyst. If using a strong Brønsted acid like H₂SO₄, consider switching to a milder catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂).[1][6] Polyphosphoric acid (PPA) is often effective as it provides a viscous medium that can help control the reaction rate.[9][12]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the phenylhydrazine quality is a concern.
-
Q3: How do I choose the right acid catalyst for synthesizing 1,3,3-trimethylindolenine?
The "best" catalyst is one that provides the highest yield of pure product in a reasonable timeframe. Empirical screening is often necessary.[6][7]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Common Issues & Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA), H₂SO₄, HCl | Readily available, strong proton source. PPA acts as both catalyst and solvent.[1][12] | Can be too harsh, leading to charring, especially H₂SO₄.[8] PPA can make workup difficult due to its viscosity.[9] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃) | Often milder than strong Brønsted acids, can coordinate with intermediates to facilitate rearrangement.[1][6] ZnCl₂ is the most common.[12] | Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are sometimes needed. |
| Acidic Solvents | Glacial Acetic Acid | Acts as both a solvent and a catalyst, providing a mildly acidic medium.[1][11][12] | Often requires higher temperatures and longer reaction times compared to stronger acids. |
Recommendation: For 1,3,3-trimethylindolenine, polyphosphate esters or a combination of acetic acid and a stronger catalyst like HCl have been shown to be effective.[1][4]
Q4: Should I prepare the phenylhydrazone intermediate first or perform a one-pot synthesis?
Both approaches are valid, and the choice depends on experimental convenience and the stability of the intermediate.[3]
-
One-Pot Synthesis: In this method, phenylhydrazine, methyl isopropyl ketone, and the acid catalyst are all heated together.[6]
-
Pros: More time-efficient, reduces handling losses.
-
Cons: The initial condensation to form the hydrazone is reversible and generates water, which can interfere with some Lewis acid catalysts. Side reactions between the starting materials can occur at high temperatures.
-
-
Two-Step Synthesis (Isolation of Hydrazone): The phenylhydrazone is first formed by condensing phenylhydrazine and methyl isopropyl ketone, often at a lower temperature, sometimes in a solvent like ethanol.[12][13] The isolated and purified hydrazone is then subjected to the acidic cyclization conditions.
-
Pros: Can lead to a cleaner reaction with fewer side products, as impurities are removed at the intermediate stage.[9] Allows for characterization of the hydrazone.
-
Cons: More time-consuming, involves an additional workup and purification step.
-
Recommendation: If you are struggling with byproducts, a two-step synthesis is a logical troubleshooting step.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical process for optimizing your reaction.
Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.
Core Reaction Mechanism
Understanding the mechanism is key to rational optimization. The synthesis proceeds through several distinct acid-catalyzed steps.[2][3][12]
-
Hydrazone Formation: Phenylhydrazine and methyl isopropyl ketone condense to form the corresponding phenylhydrazone with the elimination of water.[2][13]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[2][3]
-
[7][7]-Sigmatropic Rearrangement: After protonation of the enamine, the crucial C-C bond is formed via a[7][7]-sigmatropic rearrangement, which disrupts the aromaticity of the phenyl ring.[1][14] This is often the rate-determining step.[11]
-
Cyclization & Aromatization: The intermediate rearomatizes, and subsequent acid-catalyzed cyclization and elimination of an ammonia molecule yield the final, stable 1,3,3-trimethylindolenine product.[1][2]
Caption: The stepwise mechanism of the Fischer indole synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3,3-Trimethylindolenine
This protocol is adapted from general procedures for Fischer indole synthesis using a polyphosphate ester catalyst.[4]
Materials:
-
Phenylhydrazine (1 part by weight)
-
Methyl isopropyl ketone (equimolar to phenylhydrazine)
-
Polyphosphate ester (e.g., prepared from P₄O₁₀ and ethanol, 5 parts by weight)
-
Toluene for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine and methyl isopropyl ketone.
-
Slowly add the polyphosphate ester catalyst to the mixture with stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to 160-180°C in an oil bath and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Carefully pour the warm mixture into a beaker containing cold water or crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to a pH of ~8 using a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
1,3,3-trimethylindolenine is a liquid at room temperature, making vacuum distillation an excellent method for purification.
Table 2: Physical Properties of 1,3,3-Trimethylindolenine
| Property | Value |
| Molecular Formula | C₁₂H₁₅N[15] |
| Molecular Weight | 173.25 g/mol [15] |
| Appearance | Liquid[15] |
| Boiling Point | ~248 °C (at 760 mmHg)[15][16], ~117-121 °C (at 12-15 mmHg)[17] |
| Density | ~0.979 g/mL at 25 °C[15][16] |
| Refractive Index | n20/D ~1.577[15][16] |
Procedure:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Place the crude product in the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for your system's pressure (refer to a nomograph if needed). The pure product should be a colorless or pale-yellow oil.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with this reaction?
-
A: Phenylhydrazine is toxic, a suspected carcinogen, and a skin sensitizer. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). The reaction is often run at high temperatures, posing a risk of thermal burns.
-
-
Q: Why is the product an "indolenine" and not an "indole"?
-
A: The use of a ketone that cannot aromatize to a stable indole with a proton at the 3-position (like methyl isopropyl ketone) results in the formation of a 3H-indole, also known as an indolenine. The double bond is located between N-1 and C-2, and the C-3 position is quaternary.
-
-
Q: Can other catalysts like microwave irradiation be used?
-
A: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Fischer indole synthesis by enabling rapid and uniform heating.[6]
-
References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. (URL: [Link])
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information (PMC). (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. (URL: [Link])
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])
- Process for preparing Fischer's base - Google P
- DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google P
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. (URL: [Link])
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. testbook.com [testbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. 1,3,3-Trimethyl-2-methyleneindoline 97 118-12-7 [sigmaaldrich.com]
- 16. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]
- 17. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
Troubleshooting low yields in condensation reactions of Fischer's base
Welcome to the advanced troubleshooting center for the synthesis of cyanines, squaraines, and spiropyrans using Fischer's base (1,3,3-trimethyl-2-methyleneindoline). As an enamine, Fischer's base is highly nucleophilic, making it a versatile building block for near-infrared (NIR) fluorophores and photochromic materials. However, its inherent electronic structure also makes it highly susceptible to degradation, side reactions, and equilibrium stalling.
This guide is engineered for drug development professionals and synthetic chemists to diagnose and resolve yield-limiting factors through mechanistic understanding and self-validating protocols.
Diagnostic Workflow
Diagnostic workflow for troubleshooting Fischer's base condensation reactions.
Core Troubleshooting Guides (FAQs)
Q1: My Fischer's base is turning yellow/brown in storage, and my cyanine dye yields are plummeting. Why is this happening, and how can I prevent it? A1: Causality: Fischer's base is an electron-rich enamine. The exocyclic double bond is highly reactive and susceptible to ambient oxidation (forming oxindoles) and dimerization. This degrades the effective molarity of the reagent, leading to batch-to-batch inconsistency and poor yields. Solution: Do not store the free base. Instead, synthesize and store the corresponding indolium quaternary salt (e.g., 2,3,3-trimethyl-3H-indolium iodide or sulfonate). These salts are 1[1]. You can generate the active Fischer's base in situ during the condensation reaction by adding a base such as1[1].
Q2: When synthesizing spirobenzopyrans from salicylaldehydes, I am isolating a significant amount of a colorless byproduct instead of my target compound. What is going wrong? A2: Causality: You are likely observing the formation of a dicondensation product (a 1:2 adduct of salicylaldehyde to Fischer's base). When Fischer's base is present in excess, it can intercept the intermediate carbinol before the required ring-closing step to the spiro form occurs,2[2]. Solution: Maintain a strict 1:1 molar stoichiometry. If dicondensation persists due to local concentration gradients, invert your addition sequence: slowly add the Fischer's base dropwise to a refluxing solution of the salicylaldehyde. This keeps the steady-state concentration of the enamine low, kinetically favoring the intramolecular spirocyclization over 3[3].
Q3: My squaraine dye synthesis using Fischer's base and squaric acid stalls at ~20% yield. How do I drive the condensation to completion? A3: Causality: The condensation of Fischer's base with squaric acid produces water as a byproduct. Because the reaction is reversible, accumulated water stalls the equilibrium. Furthermore, the electrophilicity of the squarate needs enhancement to overcome the activation barrier. Solution: Transition to an azeotropic solvent system (e.g., 1:1 or 2:1 1-butanol/benzene) and use a Dean-Stark trap to 4[4]. Additionally, the reaction requires acidic catalysis; adding catalytic p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)4[4].
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for different dye classes to prevent common yield-limiting issues.
| Target Dye Class | Electrophile | Optimal Solvent | Catalyst / Base | Primary Yield-Limiting Factor | Corrective Action |
| Cyanines (Cy3, Cy5, Cy7) | Vilsmeier reagents / Dianils | Ethanol or Acetonitrile | Sodium Acetate or DIPEA | Oxidation of free Fischer's base | In situ generation from indolium salts |
| Spirobenzopyrans | Salicylaldehydes | Ethanol or Acetonitrile | None (or Piperidine) | Dicondensation (1:2 adduct formation) | Strict 1:1 stoichiometry, slow addition |
| Squaraines | Squaric Acid / Esters | Butanol / Benzene (2:1) | p-TsOH or H₂SO₄ | Reversible equilibrium due to water | Dean-Stark trap, acidic catalysis |
Self-Validating Experimental Protocols
Protocol A: In Situ Generation & Condensation for Pentamethine Cyanine Dyes
This protocol circumvents enamine oxidation by generating Fischer's base directly in the reaction matrix. Self-Validation Checkpoint: The reaction mixture should transition from pale/colorless to deep blue/red immediately upon base addition, visually confirming successful enamine generation and nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the electrophile (e.g., malondialdehyde dianil hydrochloride, 1.0 equiv) and 2,3,3-trimethyl-3H-indolium salt (2.2 equiv) in anhydrous ethanol or acetonitrile to achieve a 0.1 M concentration[1][5].
-
Condensation: Heat the mixture to reflux under an inert nitrogen atmosphere for 2–4 hours.
-
Monitoring: Monitor the reaction by TLC (Dichloromethane/Methanol 5:1). The5[5].
-
Isolation: Cool the mixture to room temperature, precipitate the dye by adding cold diethyl ether, and isolate the crude product via vacuum filtration.
Protocol B: Azeotropic Condensation for Squaraine Dyes
This protocol utilizes Le Chatelier's principle to drive the reaction forward by continuously removing water. Self-Validation Checkpoint: The continuous collection of water in the Dean-Stark trap serves as a physical, real-time indicator of reaction progress. The reaction is complete when the water volume stabilizes.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser,4[4].
-
Solvent System: Add a 2:1 mixture of 1-butanol and benzene (or toluene) to achieve a concentration of ~0.1 M[4].
-
Azeotropic Reflux: Vigorously reflux the mixture (approx. 110–120 °C) for 12–18 hours. The solution will turn deep blue/green as the squaraine dye forms.
-
Isolation: Once water ceases to collect in the trap, cool the mixture, remove solvents under reduced pressure, and purify the residue via flash chromatography or recrystallization.
References
- Source: nih.
- Source: ucla.
- Source: kchem.
- Source: rsc.
- Source: connectsci.
Sources
Technical Support Center: Storage and Handling of 1,3,3-Trimethylindoline Derivatives
Welcome to the technical support center for 1,3,3-trimethylindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable compounds throughout their experimental lifecycle. Here, we address common challenges and provide scientifically grounded solutions for storage and handling.
Frequently Asked Questions (FAQs)
Q1: My 1,3,3-trimethylindoline derivative, which was initially a clear liquid, has turned dark brown. What happened?
A1: A color change from clear or light-colored to dark brown or reddish-brown is a common indicator of degradation, specifically oxidation.[1][2] The indoline ring system is electron-rich, making it susceptible to oxidation when exposed to atmospheric oxygen.[3] This process can be accelerated by exposure to light and elevated temperatures.[4] The colored products are often the result of the formation of oxidized oligomers or related chromophoric species.
Q2: What are the ideal short-term and long-term storage temperatures for these derivatives?
A2: For optimal stability, storage conditions should be tailored to the duration.
-
Short-Term (1-4 weeks): Refrigeration at 2-8°C is suitable for solutions that will be used within a month.[5]
-
Long-Term (1-6 months): For storage up to six months, freezing at -20°C to -80°C is strongly recommended.[6] Storing at -80°C provides the best protection against thermal degradation for extended periods.[5]
Q3: Should I store the compound as a dry powder or in a solution?
A3: Whenever possible, storing the compound as a dry, solid powder is preferable as it minimizes mobility and reactivity. If you must store it in a solution, choose a dry, aprotic solvent like anhydrous DMSO or DMF.[5] Aqueous solutions or protic solvents can facilitate degradation pathways. For long-term storage, preparing aliquots of a stock solution in an appropriate anhydrous solvent, and then storing them frozen under an inert atmosphere, is the best practice.[5]
Q4: How critical is protection from light?
A4: It is extremely critical. Indoline derivatives are known to be light-sensitive.[7][8] Exposure to UV or even ambient laboratory light can induce photochemical degradation, leading to the formation of impurities and a significant loss of compound integrity.[9][10][11] Always use amber glass vials or wrap standard vials in aluminum foil to protect the contents from light.[4][5]
Q5: What is an "inert atmosphere," and why is it necessary for these compounds?
A5: An inert atmosphere involves replacing the reactive oxygen in a storage container with a non-reactive gas like argon or nitrogen.[12] This is crucial for air-sensitive compounds like many indoline derivatives.[4][13] The purpose is to prevent oxidation, which is a primary degradation pathway.[12] For long-term storage, flushing the vial with argon or nitrogen before sealing can significantly extend the shelf-life of the compound.[5][14]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Rapid Color Change or Precipitation in Solution
-
Observation: A freshly prepared solution of a 1,3,3-trimethylindoline derivative rapidly changes color (e.g., to yellow, pink, or brown) or forms a precipitate upon standing in the lab.
-
Root Cause Analysis: This is most likely due to rapid oxidation or photodegradation. The solvent may also be a contributing factor if it is not of high purity, is wet, or is protic.
-
Immediate Action:
-
Immediately protect the solution from light by wrapping the container in aluminum foil.
-
If possible, purge the headspace of the container with an inert gas (argon or nitrogen) and seal it tightly.
-
-
Long-Term Solution:
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If you must use a protic solvent like methanol or ethanol for your experiment, prepare the solution immediately before use. Do not store solutions in protic solvents.
-
Handling: Prepare solutions under subdued lighting. Minimize the time the container is open to the air.
-
Storage: For any storage, even short-term, place the solution in a refrigerator (2-8°C) or freezer (-20°C).
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
-
Observation: You are observing a drift in your assay results, or the compound appears less potent than expected based on its concentration.
-
Root Cause Analysis: This strongly suggests that the compound is degrading in your experimental medium (e.g., buffer, cell culture media) or during the experimental procedure itself.[5] The purity of your stock solution may also have been compromised.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
-
Corrective Actions:
-
Purity Check: Analyze your stock solution using HPLC to confirm its purity and concentration.[15][16][17] Compare the results to a freshly prepared standard if possible.
-
Stability Study: Perform a simple stability study by incubating your compound in the experimental buffer or media under the exact experimental conditions (e.g., 37°C, 5% CO₂) and analyzing samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours).[5]
-
Fresh Preparations: Based on the stability results, you may need to prepare fresh dilutions from a frozen, inert-atmosphere stock immediately before each experiment.[6]
-
Protocols
Protocol 1: Recommended Storage of 1,3,3-Trimethylindoline Derivatives
This protocol outlines the best practices for long-term storage to maximize compound stability.
-
Material Preparation:
-
Aliquoting Solid Compound:
-
Inerting the Atmosphere:
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is just above the solid material.
-
Insert a second, wider-gauge needle (an "exit" needle) through the cap's septum to allow air to be displaced.
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the exit needle first, followed by the gas inlet needle, and immediately tighten the cap securely.
-
-
Sealing and Storage:
-
Seal the cap with Parafilm® for an extra barrier against moisture and air ingress.
-
Label the vial clearly with the compound name, concentration (if a solution), date, and storage conditions.
-
Place the sealed vials in a freezer at -20°C or, preferably, -80°C.[6]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method to check for degradation. The exact conditions may need to be optimized for your specific derivative.[19][20]
-
System and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO) at approximately 1 mg/mL.
-
Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for your compound (e.g., 254 nm, or scan with DAD to find the absorbance maximum).
-
Gradient:
-
Start with a gradient of 5-95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
-
Analysis:
-
A pure compound should yield a single major peak. The appearance of additional peaks, especially at earlier retention times (more polar), is indicative of degradation products. Integrate the peak areas to calculate the percent purity.
-
Data Summary and Visualization
Degradation Pathways
The primary degradation mechanism for 1,3,3-trimethylindoline derivatives is oxidation. Light can catalyze this process, leading to the formation of various oxidized species and potential polymerization.
Caption: Key factors leading to the degradation of indoline derivatives.
Recommended Storage Conditions Summary
| Condition | Solid Compound | Solution (Anhydrous, Aprotic Solvent) |
| Temperature | -20°C to -80°C | -80°C (preferred) or -20°C |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed glass vial (PTFE cap) | Tightly sealed glass vial (PTFE cap) |
| Max Duration | > 12 months | 6 months at -80°C; 1 month at -20°C[6] |
References
-
Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. Retrieved from [Link]
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
-
University of Pretoria. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. UPSpace. Retrieved from [Link]
-
Li, Y., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International. Retrieved from [Link]
- Google Patents. (n.d.). US3865837A - Process for preparing fischer's base.
-
Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2026). Light Induced Oxidation of Indoline Derived System Triggered Spherical Aggregates. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Retrieved from [Link]
-
ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]
-
PMC. (n.d.). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. Retrieved from [Link]
-
Arkat USA. (n.d.). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
Unknown Source. (n.d.). Chemical Storage & Segregation Guidelines. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from [Link]
- Google Patents. (n.d.). DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
-
ResearchGate. (2025). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of 3-methylindole by ionizing radiation: Performance and pathway. Retrieved from [Link]
-
Unknown Source. (n.d.). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Retrieved from [Link]
-
SciSpace. (n.d.). Physical Chemistry of the Fischer-Tropsch Synthesis. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. CAS 118-12-7: 1,3,3-Trimethyl-2-methyleneindoline [cymitquimica.com]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 8. Indoline | 496-15-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
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- 15. researchgate.net [researchgate.net]
- 16. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Indolium Salts
Welcome to the technical support center for the purification of indolium salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of these valuable compounds. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with field-tested protocols to enhance the purity and yield of your target molecules.
Part 1: The Fundamentals - Solvent Selection Principles
Recrystallization is a powerful purification technique that relies on the differences in solubility between a compound and its impurities in a given solvent at different temperatures.[1][2][3][4] For indolium salts, which are ionic and generally polar, selecting the right solvent system is the most critical step for success.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What makes a solvent "good" for recrystallizing my indolium salt?
An ideal solvent for recrystallization should meet several criteria:
-
High Temperature Coefficient: The solvent must dissolve your indolium salt when hot but not when cold.[1][2][3][4] This differential is the driving force of the entire process.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1][3][4]
-
Chemical Inertness: The solvent must not react with your indolium salt.[1][5]
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.[5][6] A solvent boiling point lower than the melting point of your compound is also preferable to prevent "oiling out".[7][8]
-
Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals after filtration.[1][5]
Q2: How does the "like dissolves like" rule apply to indolium salts?
Indolium salts are organic cations, making them inherently polar.[9][10][11] According to the principle of "like dissolves like," polar compounds are more soluble in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3][6] Therefore, you should start your solvent screen with polar solvents. Highly polar protic solvents like water or ethanol, or aprotic solvents like acetonitrile or acetone, are often good starting points.
Q3: What if I can't find a single perfect solvent?
This is a common scenario. The solution is to use a binary (or mixed) solvent system.[6][12] This involves a pair of miscible solvents:
-
A "Good" Solvent: One in which your indolium salt is highly soluble, even at room temperature.
-
A "Poor" or "Anti-solvent": One in which your salt is poorly soluble, even when hot.[13]
The procedure involves dissolving the salt in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate before the solution is allowed to cool slowly.[6][14]
Solvent Selection Workflow
The following diagram outlines a systematic approach to screening for an appropriate solvent or solvent system.
Common Solvents for Polar Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent for highly polar salts. Can form hydrates. |
| Ethanol (EtOH) | 78 | 24.5 | Good general-purpose polar protic solvent. |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic solvent, good for avoiding hydrogen bonding issues. |
| Acetone | 56 | 20.7 | Volatile, polar aprotic. Low boiling point can be a drawback. |
| Dichloromethane (DCM) | 40 | 9.1 | A less polar option, often used as the "good" solvent in binary systems with hexanes or ether. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity, useful in binary systems. |
| Hexanes / Heptane | 60-90 | ~2.0 | Nonpolar, almost always used as the "poor" solvent (anti-solvent). |
Part 2: Troubleshooting Guide - Common Issues & Solutions
Even with a well-chosen solvent, experimental challenges can arise. This section addresses the most common problems in a Q&A format.
Q: My indolium salt "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7][15] This happens when a saturated solution is achieved at a temperature above the melting point of your compound.[6][7][16] Impurities can also depress the melting point, making this more likely.[7][16][17]
-
Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (if using a single solvent) or the "good" solvent (if using a binary system) to decrease the saturation temperature.[7][16][17] Allow the solution to cool much more slowly. Insulating the flask can help.
-
Prevention:
-
Choose a lower-boiling solvent: If possible, select a solvent with a boiling point well below the melting point of your compound.
-
Use more solvent: Start with a slightly more dilute solution. While this may slightly reduce yield, it ensures the saturation point is reached at a lower temperature.
-
Slow down cooling: Rapid cooling dramatically increases supersaturation, favoring oil formation.[15] Let the solution cool to room temperature on the benchtop before moving it to an ice bath.
-
Q: My solution is clear and cold, but no crystals have formed. What should I do?
A: This indicates a supersaturated solution, where the compound remains dissolved beyond its normal solubility limit.[7][18] You need to induce nucleation, the initial formation of crystal seeds.
-
Step 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[6][18] The microscopic imperfections on the glass provide a nucleation site for crystals to begin growing.
-
Step 2: Seeding. If you have a small crystal of the pure indolium salt, add it to the cold solution.[6][18] This "seed crystal" acts as a template for other molecules to deposit onto.
-
Step 3: Reduce Volume. If the above methods fail, you likely used too much solvent.[7][16] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[16]
-
Step 4: Lower Temperature. If using an ice bath, consider a colder bath like a dry ice/acetone slurry, but be cautious as this can sometimes cause impurities to crash out.[6]
Q: My final yield is very low. How can I improve it?
A: A low yield is a common problem and can stem from several factors.[16][18][19]
-
Excess Solvent: This is the most frequent cause.[4][16][18][20] Using the absolute minimum amount of hot solvent to dissolve the compound is key. If the mother liquor still contains a lot of product, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling.[16]
-
Premature Crystallization: If crystals form during a hot gravity filtration step, product will be lost on the filter paper.[3][21][22] Ensure the funnel and receiving flask are pre-heated and that you perform the filtration quickly.[3][21]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[18] Always use a minimal amount of ice-cold solvent for washing.
-
Inherent Solubility: Some product will always be lost due to its residual solubility in the cold mother liquor.[18] This is an unavoidable trade-off for purity.
Q: My crystals are colored, but the pure compound should be white. What went wrong?
A: Colored impurities are often large, polar, conjugated molecules.
-
Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude salt in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[23] The colored impurities will adsorb onto the surface of the carbon.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3][21] Use a fluted filter paper to speed up this process and prevent premature crystallization in the funnel.[3][21]
-
Caution: Adding too much charcoal can adsorb your desired product, leading to a lower yield.[16]
Troubleshooting Decision Tree
Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude indolium salt in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating with stirring until the solid just dissolves. Avoid adding a large excess of solvent.[4][12]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[3][21]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2][14] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4][6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4][14]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals, then re-apply the vacuum to pull the solvent through.[4][6]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
Protocol 2: Binary-Solvent Recrystallization
-
Dissolution: Dissolve the crude indolium salt in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[6][14]
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[6]
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Why might we lose some yield during the recrystallization process?. Brainly.com. [Link]
-
Recrystallization. University of California, Irvine - Department of Chemistry. [Link]
-
Recrystallization. University of Wisconsin-Madison - Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Recrystallization often returns moderate to low yield of purified product. What can be the reason... Study.com. [Link]
-
Hot Filtration in Recrystallization. Scribd. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. University of Reading. [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]
-
Recrystallization. California State University, Stanislaus. [Link]
-
Mixed Solvent Recrystallization. University of California, Los Angeles - Department of Chemistry and Biochemistry. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods?. Brainly.in. [Link]
-
Recrystallization. University of Colorado Boulder - Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York - Department of Chemistry. [Link]
-
Recrystallization - Single Solvent. University of Toronto Scarborough - Department of Physical & Environmental Sciences. [Link]
-
What happens if you have a good crude yield of a product but after you recrystallize it, your yield is low?. Quora. [Link]
-
Recrystallization method. Waseda University. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Recrystallization. Virtual Amrita Laboratories. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Experiment 9 — Recrystallization. Swarthmore College - Department of Chemistry & Biochemistry. [Link]
-
A novel indolium salt as a rapid colorimetric probe for cyanide detection in aqueous solution. ScienceDirect. [Link]
-
Applications and Solubility of Ionic Compounds. GeeksforGeeks. [Link]
-
Solubility of ionic solids in water. Boston University - Department of Chemistry. [Link]
-
Solubility of Ions. College of Saint Benedict & Saint John's University. [Link]
-
Indolium. Wikipedia. [Link]
-
A Novel Indolium Salt as a Highly Sensitive and Selective Fluorescent Sensor for Cyanide Detection in Water. ResearchGate. [Link]
-
A novel indolium salt as a highly sensitive and selective fluorescent sensor for cyanide detection in water. PubMed. [Link]
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Indolium. PubChem. [Link]
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Controlling side reactions in electrophilic substitution of Fischer's base
Welcome to the technical support center for synthetic methodologies involving 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution reactions with this versatile, yet highly reactive, building block. As an electron-rich enamine, Fischer's base offers a powerful platform for C-C bond formation, but its reactivity profile can also lead to a variety of challenging side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the electrophilic substitution of Fischer's base. Each entry explains the root cause of the issue and provides actionable protocols to mitigate it.
Q1: I'm observing significant amounts of a dark, insoluble tar in my reaction mixture, and my yield of the desired product is very low. What's happening and how can I fix it?
Answer:
This is a classic sign of acid-catalyzed polymerization.[1] Fischer's base, like many indole derivatives, is highly susceptible to polymerization under strongly acidic conditions. The protonation of the electron-rich indole ring can generate a reactive indoleninium cation, which then acts as an electrophile and attacks another molecule of Fischer's base, initiating a chain reaction that results in high-molecular-weight oligomers and tars.[1]
Causality & Mitigation Strategy:
The key is to minimize the exposure of the starting material and product to strong, free acids.
-
Avoid Strong Protic Acids: Do not use strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts if possible.[1] These are often too harsh and will invariably lead to polymerization.
-
Use Milder, Non-Acidic Reagents: Whenever possible, opt for electrophilic reagents that do not require strong acid catalysis or generate strong acids as byproducts. For example, for nitration, use acetyl nitrate or benzoyl nitrate at low temperatures instead of a mixed acid (HNO₃/H₂SO₄) system.[1]
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., -20 °C to 0 °C). This slows down the rate of the desired reaction but often suppresses the polymerization side reaction more significantly.[1]
-
Controlled Addition: Add the electrophile slowly and in a controlled, dropwise manner to the solution of Fischer's base. This prevents a localized excess of the electrophile and any associated acid catalyst.
Workflow: Mitigating Polymerization
Caption: Troubleshooting workflow for tar formation.
Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-substitution?
Answer:
The formation of di-substituted products occurs because the initial mono-substituted product may still be sufficiently nucleophilic to react with a second molecule of the electrophile. This is particularly common when using highly reactive electrophiles or an excess of the electrophilic reagent.
Causality & Mitigation Strategy:
Controlling this side reaction hinges on carefully managing stoichiometry and reaction kinetics.
-
Control Stoichiometry: Use a minimal excess, or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents), of the electrophile.[1] This ensures that there isn't enough electrophile present to react with the product after the starting material is consumed.
-
Maintain Low Temperatures: Running the reaction at lower temperatures slows down the rate of the second substitution more significantly than the first, thereby favoring the mono-substituted product.[1]
-
Reverse Addition: In some cases, adding the solution of Fischer's base slowly to the electrophile solution (reverse addition) can maintain a low concentration of the nucleophile and favor mono-substitution.
-
Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
| Parameter | Standard Condition | Optimized for Mono-substitution | Rationale |
| Stoichiometry (Electrophile) | 1.1 - 1.5 eq. | 0.95 - 1.05 eq. | Prevents excess electrophile from reacting with the product.[1] |
| Temperature | Room Temp | -20 °C to 0 °C | Decreases the rate of the second substitution.[1] |
| Addition Method | Electrophile to Base | Electrophile to Base (slowly) or Base to Electrophile | Maintains low concentration of one reactant to control reactivity. |
| Monitoring | Endpoint check | Time-course sampling (e.g., every 15 min) | Allows for precise quenching upon starting material consumption.[2] |
Q3: I am attempting a Vilsmeier-Haack formylation, but the reaction is sluggish and the yield is poor. What factors could be causing this?
Answer:
The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the "Vilsmeier reagent") from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is a relatively weak electrophile.[4] Poor yields typically stem from incomplete formation of the Vilsmeier reagent, insufficient reactivity of the substrate, or decomposition under the reaction conditions.
Causality & Mitigation Strategy:
-
Pre-formation of the Vilsmeier Reagent: Do not add all three components (Fischer's base, DMF, POCl₃) together at once. The Vilsmeier reagent should be prepared first. To do this, add POCl₃ dropwise to an ice-cold solution of DMF.[5] A thick, white salt of the chloroiminium ion should form. Allow this mixture to stir for 20-30 minutes before slowly adding your solution of Fischer's base.
-
Solvent Choice: The reaction is often run using DMF as both the reagent and the solvent. However, if solubility is an issue, a non-reactive chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.
-
Temperature Control: While initial formation of the Vilsmeier reagent requires cooling, the subsequent reaction with Fischer's base may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor this carefully by TLC to avoid degradation.
-
Aqueous Workup: The initial product of the reaction is an iminium salt. This must be hydrolyzed to the final aldehyde during the aqueous workup.[3] Ensure the workup involves quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution and stirring for a period (e.g., 1 hour) to facilitate complete hydrolysis.
Caption: Vilsmeier-Haack reaction workflow.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary site of electrophilic attack on Fischer's base?
A: The primary site of electrophilic attack is the exocyclic β-carbon (the CH₂ group). Fischer's base is a classic enamine, where the nitrogen atom's lone pair is in conjugation with the C=C double bond. This delocalization significantly increases the electron density on the β-carbon, making it highly nucleophilic and the preferred site for reaction with most electrophiles.[6] This leads to the formation of a C-E bond at this position.
Q: How do reaction conditions like solvent and temperature generally influence the outcome?
A: Temperature is arguably the most critical parameter. Lower temperatures (-20 °C to 0 °C) are generally preferred as they increase selectivity, reduce the rate of side reactions like polymerization and polysubstitution, and can improve the stability of sensitive reagents and intermediates.[1] The solvent must be chosen to dissolve all reactants and should be inert to the reaction conditions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For reactions involving highly reactive organometallics, anhydrous ether or THF would be required.
Q: When should I consider using a protecting group strategy?
A: A protecting group strategy is typically employed when you need to direct reactivity away from its most favorable position or prevent a functional group from interfering with a subsequent reaction.[7][8] In the context of Fischer's base:
-
Forcing Benzene Ring Substitution: If your goal is to perform an electrophilic substitution on the benzene portion of the indole ring (e.g., at the 5- or 6-position) instead of the active methylene group, you would first need to protect or modify the enamine functionality. This is an advanced and less common strategy.
-
Preventing N-H Reactivity (in related indoles): For indoles with a free N-H group, protection with groups like Boc, Cbz, or sulfonyl groups is common to prevent N-substitution and can modulate the regioselectivity of substitution on the ring.[1][9] While Fischer's base has an N-methyl group, this principle is crucial when working with its N-H analogs.
Q: What are the best analytical techniques to monitor these reactions and characterize the products?
A: A combination of techniques provides the most comprehensive picture:
-
Thin Layer Chromatography (TLC): The quickest and most convenient method for qualitative reaction monitoring. It allows you to visualize the consumption of the starting material and the appearance of the product(s) in near real-time.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative kinetic monitoring. It can precisely measure the percentage of starting material, product, and any major byproducts over time, helping you determine the optimal reaction time and conditions.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass confirmation of the peaks observed in the HPLC chromatogram, confirming that the new product has the expected molecular weight.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final, purified product. ¹H NMR can confirm the position of substitution by observing the disappearance of the vinylic methylene protons of Fischer's base and the appearance of new signals corresponding to the added functional group.[10][11]
Section 3: Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific electrophile and equipment.
Protocol 1: Controlled Mono-Nitration of Fischer's Base
This protocol uses benzoyl nitrate, a milder nitrating agent, to favor mono-nitration at the active methylene position.
-
Preparation of Benzoyl Nitrate:
-
In a flask cooled to 0 °C in an ice bath, suspend benzoyl peroxide (1.2 g, 5 mmol) in 20 mL of dry chloroform.
-
Bubble nitrogen gas through the suspension for 10 minutes.
-
Add a solution of dinitrogen tetroxide (N₂O₄) (0.46 g, 5 mmol) in 10 mL of dry chloroform dropwise over 15 minutes.
-
Stir the resulting pale yellow solution at 0 °C for 30 minutes. This is your stock solution of benzoyl nitrate.
-
-
Nitration Reaction:
-
In a separate three-necked flask equipped with a thermometer and an addition funnel, dissolve Fischer's base (0.87 g, 5 mmol) in 30 mL of dry acetonitrile.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Slowly add the prepared benzoyl nitrate solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by pouring it into 100 mL of a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the mono-nitrated product.
-
Protocol 2: Reaction Monitoring by HPLC
This protocol provides a general method for tracking reaction progress.
-
Reaction Setup:
-
Set up your reaction as described in your primary protocol.
-
At designated time points (e.g., t=0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture using a syringe.
-
-
Sample Quenching and Preparation:
-
Immediately quench the aliquot by diluting it into a pre-weighed HPLC vial containing 1 mL of a 50:50 acetonitrile/water solution. This dilution effectively stops the reaction.
-
Cap and vortex the vial to ensure homogeneity.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both the starting material and product absorb (e.g., 254 nm or 280 nm).
-
Analysis: Inject 5-10 µL of the prepared sample. Record the peak areas for the starting material and product at each time point to calculate the percent conversion.
-
References
-
Nitti, P., Pitacco, G., & Valentin, E. (2003). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. ARKIVOC, 2003(5), 158-173. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. [Link]
-
ResearchGate. (2025). Fischer's base as a protecting group: Protection and deprotection of 2-hydroxybenzaldehydes. [Link]
-
Wikipedia. (2023). Fischer–Hepp rearrangement. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Royal Society of Chemistry. (2019). Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons. [Link]
-
University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Synthetic Communications. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ACS Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
- Google Patents. (n.d.). US3865837A - Process for preparing fischer's base.
-
PMC. (2025). Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational evaluation. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. [Link]
-
Canadian Science Publishing. (n.d.). Addition Reactions in the Nitration of Some Polycyclic Aromatic Compounds. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. [Link]
-
PMC. (2015). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Science.gov. (n.d.). electrophilic substitution reactions: Topics. [Link]
-
ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]
-
Iraqi Journal of Science. (2024). Synthesis of Schiff Bases Derivatives from Adamantane. [Link]
-
Magritek. (n.d.). Reaction Monitoring. [Link]
-
Baran Lab, Scripps Research. (n.d.). Fischer Carbene Complexes in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2011). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
PMC. (2021). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Semantic Scholar. (1998). The role of electrophilic species in the Fischer-Tropsch reaction. [Link]
-
ResearchGate. (2025). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
YouTube. (2019). Reverse Fischer Mechanism Problem (CHM 112). [Link]
-
University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. [Link]
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- 11. Magritek [magritek.com]
Validation & Comparative
1H NMR interpretation of 1,3,3-trimethyl-2-methyleneindoline signals
[1]
Executive Summary: The "Enamine" Challenge
1,3,3-trimethyl-2-methyleneindoline (Fischer’s Base) is the thermodynamically active enamine intermediate used to synthesize polymethine dyes. Its purity is critical; however, it is prone to two primary failure modes:
-
Incomplete Deprotonation: Presence of the cationic Indolium Salt precursor.
-
Oxidative Hydrolysis: Degradation into 1,3,3-trimethyl-2-oxindole (Fischer’s Oxindole).
This guide objectively compares the target molecule against these "alternatives" (impurities), providing a self-validating spectral framework.
Comparative Spectral Analysis
The following table contrasts the chemical shifts of the target enamine against its cationic precursor and oxidative impurity.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Group | Target: Methylene Base (Enamine) | Alternative A: Indolium Salt (Cationic Precursor) | Alternative B: Oxindole (Degradation Product) |
| Structure State | Neutral, Active Enamine | Cationic, Aromatic Salt | Neutral, Cyclic Amide |
| Exocyclic =CH₂ | δ 3.90 – 4.05 ppm (s, 2H) | Absent | Absent |
| C2-Methyl (-CH₃) | Absent | δ 2.80 – 2.95 ppm (s, 3H) | Absent |
| N-Methyl (-NCH₃) | δ 3.00 – 3.20 ppm (s, 3H) | δ 3.95 – 4.10 ppm (s, 3H) | δ 3.20 – 3.25 ppm (s, 3H) |
| Gem-Dimethyl | δ 1.20 – 1.35 ppm (s, 6H) | δ 1.50 – 1.65 ppm (s, 6H) | δ 1.35 ppm (s, 6H) |
| Aromatic Region | δ 6.50 – 7.20 ppm (Upfield shift) | δ 7.50 – 8.00 ppm (Downfield) | δ 6.80 – 7.30 ppm |
Critical Insight: The N-Methyl signal is the most common source of confusion. In the salt form, the positive charge on the nitrogen deshields the N-Me group, shifting it downfield (~4.0 ppm), which can overlap with the =CH₂ signal of the base (~3.9 ppm). Integration is key: The salt N-Me is 3H; the base =CH₂ is 2H.
Technical Deep Dive: Distinguishing Features
A. The "Fingerprint" Signal (Exocyclic Methylene)
The defining feature of 1,3,3-trimethyl-2-methyleneindoline is the exocyclic methylene (=CH₂) .
-
Observation: Appears as a singlet (or two very close singlets if the environment is chiral/restricted) around 3.95 ppm .
-
Mechanism: These protons are on an enamine
-carbon. They are electron-rich (shielded) compared to normal alkenes (usually 5.0+ ppm) due to the donation of the nitrogen lone pair into the double bond. -
Validation: If this signal is absent, you have likely reverted to the salt (acidic conditions) or hydrolyzed to the ketone.
B. Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is an experimental variable that alters performance.
-
CDCl₃ (Chloroform-d):
-
DMSO-d₆:
-
Benefit: Non-acidic, stabilizes the polar salt forms if present.
-
Shift Change: Expect the =CH₂ signal to shift slightly upfield (~3.85 ppm) and the N-Me to shift downfield due to solvent polarity.
-
Experimental Protocol: Self-Validating Purity Check
Objective: Confirm the synthesis of 1,3,3-trimethyl-2-methyleneindoline from 1,2,3,3-tetramethyl-3H-indolium iodide.
Step-by-Step Workflow
-
Sample Prep: Dissolve ~10 mg of the crude red/brown oil in C₆D₆ (Benzene-d₆) or CD₂Cl₂ (preferred over CDCl₃ to avoid acidity).
-
Acquisition: Run a standard 1H NMR (16 scans).
-
Zone Analysis:
-
Zone 1 (6.5 - 8.0 ppm): Check aromatic splitting. If signals are bunched >7.5 ppm, the ring is cationic (Salt).
-
Zone 2 (3.8 - 4.2 ppm): Look for the =CH₂ signal.
-
If Singlet (2H): Target Product.
-
If Singlet (3H):STOP. This is the N-Me of the starting material (Salt).
-
-
Zone 3 (2.5 - 3.0 ppm): Look for a singlet (3H).
-
If Present: This is the C2-Me of the starting material. The reaction is incomplete.
-
-
-
In-Situ Validation (Optional): If the spectrum is ambiguous (broad signals), add 1 drop of D₂O and shake.
-
Result: The active enamine =CH₂ protons may exchange (disappear) or shift significantly if hydrolysis begins, whereas the N-Me singlet will remain stable.
-
Visualization: Structural Diagnosis Logic
The following diagram illustrates the logical decision tree for interpreting the NMR spectrum of the reaction mixture.
Caption: Logical workflow for distinguishing the target enamine from its cationic precursor based on integration and chemical shift.
References
-
NIST Chemistry WebBook. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- (Fischer's Base) Spectral Data. National Institute of Standards and Technology.[3] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent impurity cross-referencing). [Link]
-
PubChem. 1,2,3,3-Tetramethyl-3H-indolium iodide (Precursor) Compound Summary. National Library of Medicine. [Link]
A Senior Application Scientist's Guide to Purity Determination of 1,3,3-Trimethylindoline: A Comparative Analysis of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final product are built. 1,3,3-Trimethylindoline, commonly known as Fischer's base, is a crucial heterocyclic building block in the synthesis of various dyes and photochromic materials.[1][2] Its purity directly impacts the reaction yield, performance, and impurity profile of the final products.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 1,3,3-trimethylindoline. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of GC-MS against other powerful analytical techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Case for GC-MS: A Mechanistic Perspective
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][4] Its suitability for analyzing 1,3,3-trimethylindoline is grounded in the compound's intrinsic physicochemical properties. With a boiling point of 248 °C and good thermal stability, it is readily volatilized without degradation, a primary prerequisite for GC analysis.[1]
The GC component separates the sample mixture based on the differential partitioning of its components between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated on the inside of a long capillary column.[5] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in distinct retention times. As each separated compound elutes from the column, it enters the mass spectrometer. The MS acts as a highly specific detector, ionizing the molecules (commonly via electron impact), separating the resulting ions based on their mass-to-charge (m/z) ratio, and generating a unique mass spectrum.[6][7] This spectrum serves as a molecular "fingerprint," enabling unambiguous identification by comparison to spectral libraries and providing structural information about unknown impurities.
This dual-process allows GC-MS to not only quantify the purity of the main component but also to identify and tentatively quantify process-related impurities, such as unreacted starting materials or by-products from its synthesis.[8]
Experimental Workflow: From Sample to Result
The logical flow of a GC-MS purity analysis is a multi-step process designed to ensure accuracy and reproducibility. Each stage, from sample preparation to data interpretation, is critical for a validatable result.
Caption: GC-MS workflow for purity determination.
A Self-Validating Protocol for GC-MS Purity Analysis
This protocol is designed with self-validation in mind, incorporating principles outlined in international guidelines such as ICH Q2(R2) to ensure the method is fit for its intended purpose.[9][10]
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID) for preliminary quantification and method development, coupled to a mass spectrometer.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Rationale: This non-polar stationary phase is an excellent first choice for the separation of moderately polar analytes like 1,3,3-trimethylindoline and a wide range of potential process impurities. The "ms" designation indicates low bleed, which is critical for achieving low detection limits and clean mass spectra.[11]
-
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Vials: 2 mL amber autosampler vials with PTFE-lined septa.
2. GC-MS Method Parameters:
-
Inlet: Split mode, 50:1 split ratio.
-
Rationale: A high split ratio prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks.
-
-
Inlet Temperature: 280 °C.
-
Rationale: This temperature ensures the rapid and complete vaporization of 1,3,3-trimethylindoline (b.p. 248 °C) and potential higher-boiling impurities without causing thermal degradation.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold allows for the focusing of early-eluting compounds. The temperature ramp facilitates the separation of compounds with a range of boiling points, and the final hold ensures that any high-boiling, late-eluting impurities are cleared from the column.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-450.
-
Rationale: This range covers the molecular ion of the target analyte (m/z 173.25) and allows for the detection of both lower molecular weight fragments/impurities and potential higher molecular weight by-products.
-
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,3,3-trimethylindoline reference standard and dissolve in 10 mL of DCM.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner.
-
System Suitability: Before analysis, inject the stock solution five times to verify system precision (RSD of peak area < 2%).
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC) that are above a pre-defined threshold (e.g., 0.05% of the main peak area).
-
Identify the main peak corresponding to 1,3,3-trimethylindoline by its retention time and mass spectrum.
-
For each impurity peak, obtain the mass spectrum and perform a library search (e.g., NIST) for tentative identification.
-
Calculate the purity using the area percent normalization method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Trustworthiness Note: This method assumes that all compounds have a similar response factor in the MS. While a common practice for high-purity samples (>98%), for rigorous impurity quantification, a relative response factor for each identified impurity should be determined using a certified reference standard, if available.[12]
Comparison with Alternative Analytical Techniques
While GC-MS is a superb technique for this application, a comprehensive evaluation requires comparison with other established methods. HPLC and qNMR offer different analytical perspectives and may be preferable under specific circumstances.[13][]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15] It is the workhorse of the pharmaceutical industry, primarily due to its applicability to a vast range of compounds, including those that are non-volatile or thermally unstable.[16] For 1,3,3-trimethylindoline, a reversed-phase HPLC method (e.g., using a C18 column) with UV detection would be a viable alternative.
-
Strength: Excellent for analyzing potential non-volatile impurities or degradation products that would not be amenable to GC analysis.
-
Weakness: Can be less effective at separating volatile, non-polar impurities. The UV detector's response is dependent on the chromophore of each molecule, which can lead to inaccuracies in area percent purity calculations if impurities have significantly different extinction coefficients.[17]
Quantitative NMR (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[18] The determination is made by comparing the integral of a specific resonance from the analyte with the integral of a known resonance from a certified internal standard of known purity and weight.
-
Strength: Provides a direct, highly accurate measure of mass-based purity ("absolute purity"). It is non-destructive and provides rich structural information that can help identify unknown impurities simultaneously.
-
Weakness: Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity detection. It requires a highly stable and well-calibrated NMR spectrometer and a suitable internal standard that does not have overlapping signals with the analyte.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity determination of 1,3,3-trimethylindoline.
| Feature | GC-MS | HPLC-UV | qNMR |
| Analyte Requirement | Volatile & Thermally Stable | Soluble in Mobile Phase | Soluble in Deuterated Solvent |
| Primary Separation Principle | Boiling Point & Polarity | Polarity & Hydrophobicity | Not a separation technique |
| Detection Principle | Mass-to-Charge Ratio | UV-Vis Absorbance | Nuclear Magnetic Resonance |
| Identification Power | High (Mass Spectrum "Fingerprint") | Low (Retention Time Only) | Very High (Structural Elucidation) |
| Sensitivity | Very High (ppb to low ppm) | High (ppm) | Low (Typically >0.1% w/w) |
| Quantification Method | Relative (Area %) or External/Internal Standard | Relative (Area %) or External/Internal Standard | Absolute (using Internal Standard) |
| Impurity Detection | Excellent for volatile/semi-volatile impurities | Excellent for non-volatile/polar impurities | Detects all proton-containing impurities above LOQ |
| Analysis Time (per sample) | ~20-30 minutes | ~15-45 minutes | ~5-15 minutes |
Conclusion and Recommendations
For the routine quality control and purity determination of 1,3,3-trimethylindoline, GC-MS stands out as the method of choice. Its high sensitivity, superior separation efficiency for volatile compounds, and definitive identification capabilities provide a comprehensive and robust assessment of purity.[3][7] The technique is perfectly matched to the physicochemical properties of the analyte and allows for the detection and identification of key process-related impurities.
HPLC-UV serves as an essential orthogonal technique. Following the principles of analytical method validation, using a fundamentally different separation method like HPLC provides confidence that no non-volatile impurities are being missed.[19] It is particularly valuable for stability studies where degradation products may be less volatile than the parent compound.
qNMR should be employed when an absolute purity value is required, for instance, in the certification of a reference material or when a direct, primary measurement is needed without reliance on the response factors of individual impurities.
In a modern drug development or chemical research environment, a combination of these techniques provides the most complete and trustworthy picture of a compound's purity. GC-MS offers the ideal balance of speed, sensitivity, and identification power for routine analysis, while HPLC and qNMR provide complementary and confirmatory data essential for rigorous scientific validation.
References
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
-
Phenomenex. How Does GC-MS Work and Its Principle Explained. (2026). [Link]
-
Shimadzu. Basics of Gas Chromatograph-Mass Spectrometry. [Link]
-
ResolveMass Laboratories Inc. Working Principle of GC-MS. (2026). [Link]
-
Agilent. Gas Chromatography/Mass Spectrometry Fundamentals. [Link]
-
Patel, K. et al. Analytical method validation: A brief review. (2022). International Journal of Health and Pharmaceutical Research, 1(1), 1-10. [Link]
-
Scribd. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. [Link]
-
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). [Link]
-
Prolytic. Analytical Method Validation: are your analytical methods suitable for intended use?. (2023). [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. (2014). [Link]
- Google Patents. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). [Link]
-
ResearchGate. Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. [Link]
-
Agilent. GC AND GC/MS. [Link]
-
Chromatography Forum. How do you perform purity analysis?. (2006). [Link]
Sources
- 1. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]
- 2. CAS 118-12-7: 1,3,3-Trimethyl-2-methyleneindoline [cymitquimica.com]
- 3. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]
- 8. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. agilent.com [agilent.com]
- 12. wjarr.com [wjarr.com]
- 13. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 18. benchchem.com [benchchem.com]
- 19. qbdgroup.com [qbdgroup.com]
Comparative Reactivity Profile: Fischer's Base vs. 2-Methylindole in Electrophilic Condensations
As a Senior Application Scientist, selecting the correct indole derivative is paramount when designing synthetic pathways for dyes, pharmaceuticals, or functional materials. While Fischer's base (1,3,3-trimethyl-2-methyleneindoline) and 2-methylindole share a core bicyclic scaffold, their electronic architectures dictate fundamentally different reactivity profiles.
This guide objectively compares their mechanistic behaviors, provides self-validating experimental protocols, and outlines the causality behind their divergent performances in electrophilic condensations.
Electronic Architecture: Enamine vs. Aromatic Heterocycle
The reactivity of these two compounds hinges on the localization of the nitrogen lone pair.
Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline) Despite often being drawn as an indolenine with a C2-methyl group, Fischer's base predominantly exists as an exocyclic enamine . The lone pair on the indoline nitrogen delocalizes directly into the exocyclic double bond. This conjugation pushes immense electron density onto the terminal methylene carbon, making it a highly reactive, soft carbon nucleophile. Because it is already an enamine, it does not require deprotonation to attack electrophiles (1). Its conjugate acid possesses a pKa of ~8.5, highlighting its strong basicity and nucleophilicity (2).
2-Methylindole In stark contrast, 2-methylindole is a fully aromatic heterocycle . The nitrogen lone pair is an integral part of the 10-π electron aromatic system. Consequently, nucleophilic attack occurs almost exclusively at the C3 position via electrophilic aromatic substitution. Attacking from C3 is thermodynamically favored because the transition state preserves the aromaticity of the fused benzene ring (3). The C2-methyl group is virtually unreactive unless subjected to harsh, strong-base deprotonation to force enolate-like behavior.
Mechanistic Pathways in Aldehyde Condensations
When exposed to electrophiles like aldehydes, the structural differences between the two compounds lead to entirely different product classes.
Pathway A: Fischer's Base (Cyanine Dye Formation)
Fischer's base attacks the carbonyl carbon directly via its exocyclic methylene. Following dehydration, it forms an extended polymethine (cyanine) conjugated system.
Nucleophilic attack of Fischer's base exocyclic carbon on an aldehyde to form a polymethine dye.
Pathway B: 2-Methylindole (Bis(indolyl)methane Formation)
2-Methylindole requires acid catalysis to activate the aldehyde. The C3 position attacks the activated carbonyl, forming a highly reactive azafulvenium intermediate, which is immediately trapped by a second 2-methylindole molecule to form a bis(indolyl)methane (BIM) (4).
Acid-catalyzed C3 electrophilic substitution of 2-methylindole forming bis(indolyl)methane.
Quantitative Data & Reactivity Summary
| Property | Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline) | 2-Methylindole |
| Structural Classification | Exocyclic Enamine | Aromatic Heterocycle |
| Primary Nucleophilic Center | Exocyclic Methylene (C=CH₂) | C3 Position of Indole Ring |
| Conjugate Acid pKa | ~8.5 (Highly nucleophilic) | -0.3 (Weakly nucleophilic) |
| Reaction with Aldehydes | Knoevenagel-type Condensation | Electrophilic Aromatic Substitution |
| Typical Condensation Product | Polymethine / Cyanine Dyes | Bis(indolyl)methanes (BIMs) |
| Catalyst Requirement | Uncatalyzed or mild base | Brønsted or Lewis Acid required |
Self-Validating Experimental Workflows
To practically demonstrate these mechanistic differences, the following protocols leverage causality and physical chemistry to create self-validating experimental systems.
Protocol 1: Synthesis of a Styryl Cyanine Dye (Fischer's Base)
This protocol utilizes an optical readout to validate the extension of the conjugated system.
-
Reagent Preparation: Dissolve 1.0 eq of Fischer's base and 1.0 eq of 4-(dimethylamino)benzaldehyde in absolute ethanol.
-
Causality: Ethanol provides a polar protic environment that stabilizes the polar transition state during iminium formation without hydrolyzing the highly reactive enamine.
-
-
Condensation: Reflux the mixture at 78°C for 2 hours.
-
Causality: Thermal energy overcomes the activation barrier for the initial nucleophilic attack and drives the subsequent dehydration step.
-
-
Self-Validation (Optical Readout): Observe the color transition. The solution will rapidly shift from pale yellow to an intense, deep red/purple. This profound bathochromic shift confirms the successful linkage of the two aromatic systems via a conjugated polymethine bridge.
-
Isolation: Cool the reaction to 0°C to induce crystallization, filter, and wash with cold diethyl ether to yield the pure dye.
Protocol 2: Synthesis of Bis(2-methyl-3-indolyl)phenylmethane (2-Methylindole)
This protocol utilizes phase separation (precipitation) to drive the reaction and validate completion.
-
Reagent Preparation: Dissolve 2.0 eq of 2-methylindole and 1.0 eq of benzaldehyde in a 3:5 ethanol-water mixture. Add a catalytic amount of a mild Brønsted acid (e.g., acetic acid).
-
Causality: Because 2-methylindole is a weak nucleophile, the acid is strictly required to protonate the aldehyde, increasing its electrophilicity enough for the C3 position to attack.
-
-
Biocondensation: Stir the mixture at 60°C for 2-3 hours.
-
Causality: The first equivalent of 2-methylindole attacks to form a transient azafulvenium intermediate. The second equivalent rapidly attacks this highly reactive intermediate to form the final BIM.
-
-
Self-Validation (Precipitation): The reaction is self-validating via phase separation. As the hydrophobic bis(indolyl)methane forms, it becomes insoluble in the aqueous ethanol solvent and precipitates as a crystalline solid. This physical phase change drives the reaction to completion via Le Chatelier's principle.
-
Isolation: Filter the precipitate and wash with cold aqueous ethanol to yield the pure product.
References
- Mechanistic Insight into the Thermal "Blueing" of Cyanine Dyes Journal of the American Chemical Society (ACS Public
- New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles Scientific Research Publishing[2]
- Synthesis and Chemistry of Indole Banaras Hindu University (BHU) [3]
- Thermal Truncation of Heptamethine Cyanine Dyes ChemRxiv [4]
Sources
The Definitive Guide to Fischer's Base-Derived Cyanine Dyes: UV-Vis Spectra, Performance, and Alternatives
For researchers and drug development professionals, selecting the optimal fluorescent probe is a critical decision that dictates the sensitivity, reproducibility, and signal-to-noise ratio of bioimaging assays. The indocyanine dye family—most notably Cy3, Cy5, and Cy7—derives its core structure from Fischer's base (1,3,3-trimethyl-2-methyleneindoline). While these traditional cyanine dyes boast massive absorption cross-sections, modern alternatives like the Alexa Fluor series have been engineered to overcome inherent limitations in photostability and self-quenching.
This guide provides an objective, data-driven comparison of Fischer's base cyanine dyes against leading alternatives, grounded in mechanistic photophysics and self-validating experimental protocols.
The Chemistry and Photophysics of Fischer's Base Cyanines
The defining characteristic of Cy dyes is their polymethine bridge, which connects two terminal Fischer's base (indolenine) heterocycles[],[2]. The length of this conjugated
The Causality of the Bathochromic Shift: According to the quantum mechanical "particle-in-a-box" model, extending the conjugated polymethine chain by a single vinylene group (-CH=CH-) increases the size of the "box." This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, moving from a trimethine (Cy3) to a pentamethine (Cy5) to a heptamethine (Cy7) bridge results in a predictable bathochromic (red) shift of approximately 100 nm per added double bond[3].
Structural relationship between Fischer's base, polymethine chain length, and UV-Vis absorption.
Quantitative Performance Metrics: Cy Dyes vs. Alexa Fluor
Because of their highly allowed
Table 1: Spectroscopic Properties of Cy Dyes vs. Alexa Fluor Equivalents
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield ( |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| 5 | 555 | 565 | 150,000 | 0.10 |
| Cy5 | 649 | 670 | 250,000 | 0.20 |
| 5 | 650 | 665 | 239,000 | 0.33 |
| Cy7 | 743 | 767 | 250,000 | 0.28 |
| 5 | 749 | 775 | 240,000 | 0.12 |
(Data compiled from BenchChem[5] and AAT Bioquest[4]. Exact values may vary slightly depending on solvent and conjugation state).
Mechanistic Insights: Photostability and H-Aggregation
When selecting between a traditional Cy dye and an Alexa Fluor, two mechanistic phenomena must be evaluated:
1. Photo-oxidation and Photobleaching:
The polymethine chain of Fischer's base cyanines is susceptible to nucleophilic attack by reactive oxygen species (ROS) generated during continuous laser excitation. This breaks the
2. H-Aggregation and Self-Quenching: Traditional non-sulfonated Cy dyes possess highly hydrophobic indolenine cores. At high Degrees of Labeling (DOL) on a single protein, these planar cores tend to stack face-to-face, forming H-aggregates. UV-Vis Signature: In an absorbance spectrum, H-aggregation manifests as a prominent, anomalous blue-shifted shoulder peak relative to the main monomeric peak. Because absorption by H-aggregates does not yield fluorescence, heavily labeled Cy dye conjugates suffer from severe self-quenching. Conversely, the heavy sulfonation of Alexa Fluor dyes creates electrostatic repulsion between fluorophores, minimizing aggregation and maintaining linear fluorescence scaling even at high DOLs,[2].
Experimental Workflows: Self-Validating Protocols
To objectively assess dye performance, laboratories must utilize self-validating analytical systems. The following protocols detail how to evaluate UV-Vis characteristics and photostability.
Self-validating experimental workflow for determining DOL and assessing photostability.
Protocol 1: UV-Vis Characterization and DOL Determination
Objective: Quantify the dye-to-protein ratio while validating the presence of monomeric vs. aggregated dye states.
-
Blanking: Blank the UV-Vis spectrophotometer using the exact elution buffer (e.g., 1X PBS, pH 7.4).
-
Causality: Buffer salts alter the refractive index and baseline UV absorbance. Using the exact buffer isolates the true absorbance of the conjugate.
-
-
Measurement: Scan the purified conjugate from 250 nm to 800 nm. Record the absorbance at 280 nm (
) and at the dye's maximum wavelength ( ). -
Validation of State: Examine the peak shape at
. If a strong blue-shifted shoulder is present (e.g., at ~600 nm for a Cy5 conjugate), H-aggregation has occurred. The functional quantum yield of this batch will be compromised. -
Calculation: Calculate the DOL using the formula:
-
Causality of the Correction Factor (CF): Fluorophores inherently absorb some UV light at 280 nm. The CF prevents the false overestimation of protein concentration by subtracting the dye's contribution to the 280 nm peak.
-
Protocol 2: Photobleaching Kinetics Assay
Objective: Objectively compare the photostability of Cy dyes against alternatives under continuous illumination[5].
-
Preparation: Prepare equimolar solutions (e.g., 1 µM) of Cy5-IgG and Alexa Fluor 647-IgG in an imaging buffer. Self-Validation Step: Include a free-dye control to ensure that conjugation-induced conformational changes are not the sole driver of instability.
-
Setup: Load samples into a glass-bottom microplate. Utilize a fluorescence microscope equipped with a stable light source (e.g., a 633 nm He-Ne laser for Cy5/AF647).
-
Illumination & Acquisition: Expose the samples to continuous laser illumination at maximum power. Record the emission intensity at 670 nm every 10 seconds for 15 minutes.
-
Analysis: Normalize the initial fluorescence intensity of all samples to 100%. Plot the exponential decay curves to determine the half-life (
) of the fluorophores.
References
Sources
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
NMR shift differences between indolenine and methyleneindoline forms
Executive Summary
This guide provides a technical comparison of the NMR spectroscopic signatures of 2,3,3-trimethylindolenine (the imine form) and its derivative 1,3,3-trimethyl-2-methyleneindoline (the enamine form, commonly known as Fischer's Base).[1]
Distinguishing these forms is critical in the synthesis of cyanine dyes, photochromic materials, and drug scaffolds. The transition between the indolenine (3H-indole) core and the methyleneindoline (exocyclic enamine) core represents a fundamental change in electronic structure—from an endocyclic C=N imine to an exocyclic C=C enamine—resulting in distinct diagnostic chemical shifts.
Structural & Mechanistic Context
The two species are chemically related but distinct. The indolenine is the precursor. Methylation of the indolenine nitrogen yields a quaternary indoleninium salt , which, upon deprotonation with a strong base, yields the neutral methyleneindoline (Fischer's Base).
Structural Transformation Pathway
The following diagram illustrates the conversion from the neutral indolenine to the active methyleneindoline species used in dye synthesis.
Comparative NMR Analysis
The most reliable method to distinguish these forms is by tracking the hybridization change at the C2 position and the resulting shift of the attached protons/carbons.
Proton NMR (¹H NMR) Signatures
The "smoking gun" signal is the transformation of the C2-Methyl singlet (indolenine) into the Exocyclic Methylene singlets (Fischer's Base).
| Feature | 2,3,3-Trimethylindolenine (Imine) | 1,3,3-Trimethyl-2-methyleneindoline (Enamine) | Diagnostic Note |
| C2 Substituent | -CH₃ (Methyl) | =CH₂ (Exocyclic Methylene) | Primary Differentiator |
| Shift (ppm) | δ 2.20 – 2.30 (s, 3H) | δ 3.90 – 4.00 (s, 2H) | Enamine protons are significantly deshielded compared to methyl, but shielded compared to normal alkenes due to N-donation.[1] |
| N-Substituent | None (Lone pair) | N-CH₃ (Methyl) | |
| Shift (ppm) | N/A | δ 3.00 – 3.20 (s, 3H) | Appearance of N-Me signal confirms alkylation.[1] |
| C3-Methyls | δ 1.25 – 1.30 (s, 6H) | δ 1.30 – 1.35 (s, 6H) | Minimal change; gem-dimethyls remain shielded.[1] |
| Aromatic Region | δ 7.00 – 7.60 (m, 4H) | δ 6.50 – 7.20 (m, 4H) | Enamine nitrogen pushes electron density into the ring, often shielding aromatic protons (upfield shift). |
Critical Insight: In Fischer's base, the exocyclic methylene protons may appear as a single broad singlet or two distinct doublets depending on the solvent and temperature (due to restricted rotation or conformational locking). In CDCl₃ at room temperature, they typically appear as a singlet around 3.9 ppm .
Carbon NMR (¹³C NMR) Signatures
The ¹³C spectrum provides definitive proof of the backbone rearrangement.
| Carbon Position | Indolenine (Imine Form) | Methyleneindoline (Enamine Form) | Electronic Environment Change |
| C2 (Ring Carbon) | δ ~188 ppm | δ ~160 ppm | C=N (Imine) converts to C-N (Enamine) .[1] The imine carbon is highly deshielded. |
| Exocyclic Carbon | δ ~20 – 25 ppm (-CH₃) | δ ~70 – 80 ppm (=CH₂) | sp³ Methyl converts to sp² Methylene .[1] This ~50 ppm downfield shift is unmistakable. |
| C3 (Quaternary) | δ ~54 ppm | δ ~45 – 50 ppm | Slight shielding in the enamine form. |
| N-Methyl | N/A | δ ~29 – 35 ppm | Diagnostic for the N-alkylated product.[1] |
Experimental Protocols
Sample Preparation for NMR
The methyleneindoline form (Fischer's Base) is highly basic and acid-sensitive .[1] Traces of acid in the NMR solvent (e.g., HCl in aged CDCl₃) can protonate the enamine, converting it back to the indoleninium salt, leading to confusing spectra.
Protocol:
-
Solvent Selection: Use DMSO-d₆ or Benzene-d₆ for highest stability.[1] If using CDCl₃ , ensure it is neutralized (pass through basic alumina or store over K₂CO₃).
-
Concentration: Prepare a ~10-15 mg/mL solution.
-
Tube Prep: Ensure NMR tubes are clean and free of acid residue (do not acid wash without thorough rinsing/baking).
Synthesis & Isolation of Methyleneindoline (Fischer's Base)
To obtain a clean NMR spectrum of the methyleneindoline form, you must isolate the free base from the salt.
Step-by-Step Workflow:
-
Starting Material: Suspend 2,3,3-trimethyl-1-methyl-3H-indolium iodide (or tosylate) in water.
-
Basification: Add 10% NaOH or KOH solution dropwise with vigorous stirring until pH > 12.
-
Extraction: The solution will become turbid as the neutral oil separates. Extract with Diethyl Ether or Dichloromethane (DCM).
-
Drying: Dry the organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents. [1]
-
Evaporation: Remove solvent under reduced pressure. The product is usually a reddish/brown oil.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The enamine is oxidatively unstable over time.
Diagnostic Decision Tree
Use this logic flow to identify your compound based on ¹H NMR data.
References
-
Synthesis and Characterization of Indolenine Derivatives: Sajjadifar, S., et al. New 3H-Indole Synthesis by Fischer's Method.[1] Molecules, 2010, 15, 2491-2498.[1] Link
-
Fischer's Base Data: NIST Chemistry WebBook, SRD 69.[1][2] 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-.[1][2][3]Link
-
General NMR Shifts of Enamines: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Reference for general enamine C=C shift ranges).
-
Indolenine 13C Shifts: ChemicalBook Spectrum Database, CAS 1640-39-7.[1] Link
Sources
HPLC method development for 1,3,3-trimethyl-2,3-dihydro-1H-indole analysis
HPLC Method Development Guide: 1,3,3-Trimethyl-2,3-dihydro-1H-indole
Part 1: Executive Summary & Strategic Analysis
Subject: 1,3,3-Trimethyl-2,3-dihydro-1H-indole (1,3,3-Trimethylindoline) CAS: 118-12-7 (Note: Often conflated with Fisher's Base; see distinction below) Chemical Class: Tertiary Indoline Amine Target Audience: Analytical Chemists, Process Development Scientists.[1]
The Analytical Challenge: Specificity & Basicity
Developing a method for 1,3,3-trimethyl-2,3-dihydro-1H-indole requires navigating two primary challenges:
-
Structural Ambiguity: This compound is the saturated analog (C11H15N) of the common dye intermediate Fisher's Base (1,3,3-trimethyl-2-methyleneindoline, C12H15N).[1] Many commercial "1,3,3-trimethyl..." samples are actually Fisher's Base.[1] Your method must be capable of resolving the target C11 indoline from the C12 methylene impurity.
-
Basicity & Tailing: As a tertiary amine (pKa ~5-6), the analyte interacts strongly with residual silanols on silica-based columns, leading to peak tailing.[1]
Strategic Recommendation: While HPLC-UV is the industry standard for purity assays (due to stability-indicating capabilities), GC-FID is a superior alternative for pure potency/content analysis due to the analyte's volatility and lack of derivatization requirements.[1] This guide provides protocols for both, with a focus on a robust HPLC method that solves the "silanol tailing" problem.
Part 2: Comparison Guide (HPLC vs. GC)
| Feature | HPLC-UV (Recommended for Purity) | GC-FID (Recommended for Potency) |
| Mechanism | Hydrophobic Interaction / Partitioning | Volatility / Boiling Point |
| Selectivity | High: Separates oxidants & non-volatile salts | High: Separates homologues (C11 vs C12) easily |
| Peak Shape | Risk of tailing (requires base-deactivated column) | Sharp, symmetrical peaks (amine deactivation) |
| Sensitivity | Moderate (UV @ 254 nm) | High (FID response is linear for hydrocarbons) |
| Run Time | 10–20 minutes | 5–10 minutes |
| Solvent Waste | High (Acetonitrile/Methanol) | None (Carrier Gas only) |
| Suitability | Best for: Stability studies, impurity profiling. | Best for: Raw material assay, in-process control.[1] |
Part 3: HPLC Method Development Protocol
Physicochemical Grounding
-
LogP: ~2.8 (Moderately Hydrophobic) → Use C18 Column.
-
pKa: ~5.5 (Conjugate Acid) → pH Control is Critical.
Optimized HPLC Protocol (Reverse Phase)
This method uses a High pH strategy to suppress ionization, ensuring the analyte remains neutral for maximum interaction with the C18 phase and minimum interaction with silanols.
-
Column: Waters XBridge C18 (or equivalent Hybrid Particle column), 4.6 x 150 mm, 3.5 µm.
-
Why: Hybrid particles (BEH) withstand high pH (up to 12) where traditional silica dissolves.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV-Vis Diode Array (DAD); Extraction at 254 nm (aromatic ring) and 210 nm (impurities).
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |[1]
System Suitability Parameters (Acceptance Criteria)
-
Tailing Factor (Tf): NMT 1.5 (Strict control due to amine nature).
-
Resolution (Rs): > 2.0 between 1,3,3-trimethylindoline and Fisher's Base (if present).
-
Precision (RSD): NMT 1.0% for n=6 injections.
Part 4: Alternative GC-FID Protocol
For rapid assay testing where non-volatile impurities are not a concern.
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C.
-
Detector: FID @ 300°C.
-
Oven Program:
-
Start at 100°C (Hold 1 min).
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
Part 5: Visualizations
Figure 1: Method Development Decision Tree
This logic flow guides the optimization process based on peak shape and resolution results.
Caption: Decision matrix for optimizing peak symmetry of basic indoline derivatives.
Figure 2: Synthesis & Impurity Pathway
Understanding the origin of the analyte helps in identifying potential impurities (Fisher's Base).
Caption: The target analyte is typically formed via reduction of Fisher's Base or Indolenine. Incomplete reduction results in Fisher's Base impurities.[1]
References
-
PubChem. (2024). 1,3,3-Trimethyl-2-methyleneindoline (Fisher's Base) Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (2024). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- Data. Standard Reference Data. Available at: [Link]
-
Chromatography Today. (2024). HPLC vs GC - A Beginner's Guide. Available at: [Link]
Sources
Technical Comparison: Thermal Stability & Fatigue Resistance of Indoline-Based Photochromic Dyes
Executive Summary
This guide provides a technical analysis of the thermal stability and fatigue resistance of indoline-based photochromic dyes, specifically comparing Spiropyrans (SP) and Spirooxazines (SO) . While both classes share a common indoline donor moiety, their acceptor units (benzopyran vs. naphthooxazine) dictate significantly different thermal behaviors. This document is designed for researchers requiring objective performance metrics to select the appropriate chromophore for optical switches, sensors, and ophthalmic applications.
Mechanistic Foundations of Thermal Stability
To accurately compare stability, one must distinguish between Thermal Reversibility (the kinetics of fading back to the colorless state) and Thermal Decomposition (irreversible chemical degradation).
The Photochromic Equilibrium
Upon UV irradiation, the colorless spiro-form (closed) undergoes heterolytic cleavage of the C(spiro)–O bond, isomerizing into the colored merocyanine (MC) form (open).
-
Spiropyrans (SP): The open MC form is stabilized by the nitro group (common substituent), but the methine bridge is susceptible to oxidative attack.
-
Spirooxazines (SO): The presence of a nitrogen atom in the naphthooxazine ring facilitates electron delocalization, stabilizing the radical intermediates and significantly reducing the quantum yield of degradation.
Degradation Pathways
The primary failure mode for indoline dyes is photo-oxidative fatigue , driven by Singlet Oxygen (
Key Degradation Mechanisms:
-
Oxidative Cleavage:
attacks the methine bridge, cleaving the molecule into oxindoles and salicylaldehyde (for SP) or naphthoquinone derivatives (for SO). -
Thermal Elimination: At elevated temperatures (>200°C), the spiro C-O bond permanently ruptures, leading to char formation.
Figure 1: Mechanistic pathway showing the reversible photochromic cycle and the competing irreversible oxidative degradation pathway mediated by singlet oxygen.[1]
Comparative Performance Analysis
The following data aggregates performance metrics from standard derivatives: 6-Nitro-BIPS (Spiropyran) vs. NISO (Naphtho-Spirooxazine).
Table 1: Thermal and Fatigue Performance Metrics
| Metric | Indoline-Spiropyran (SP) | Indoline-Spirooxazine (SO) | Performance Implication |
| Fatigue Resistance | SO is superior for reusable optical devices. | ||
| Decomposition Temp ( | 190°C - 210°C | 230°C - 250°C | SO withstands higher polymer processing temps. |
| Thermal Fading Rate ( | SO fades quickly (good for lenses); SP holds color longer. | ||
| Quantum Yield of Degradation ( | Lower | ||
| Major Degradation Product | Salicylaldehydes | Naphtho[1,2-b]furan derivatives | SP products are often toxic/colored; SO products are less interfering. |
Critical Insights:
-
The "Oxazine Effect": The spirooxazine ring system provides better protection against oxidative attack than the pyran ring. This makes SO the industry standard for ophthalmic lenses where long-term outdoor stability is non-negotiable.
-
Substituent Trade-offs: Adding electron-withdrawing groups (e.g.,
) to SPs increases the lifetime of the colored state (slower fading) but often decreases the thermal decomposition threshold ( ). -
Matrix Influence: Both dyes exhibit 2-5x improved fatigue resistance in rigid polymer matrices (e.g., PMMA, Polycarbonate) compared to solution, due to the "cage effect" restricting the diffusion of oxygen and radical intermediates.
Experimental Protocols
To validate these metrics in your own laboratory, follow these standardized protocols.
Protocol A: Thermal Decomposition Profiling (TGA)
Objective: Determine the safe processing window and onset of thermal degradation (
-
Preparation: Dry dye samples in a vacuum oven at 40°C for 4 hours to remove residual solvent.
-
Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Loading: Load 5–10 mg of crystalline dye into a platinum or alumina pan.
-
Purge: Nitrogen (
) at 50 mL/min (Inert atmosphere is crucial to separate thermal decomposition from oxidative combustion). -
Ramp: Heat from 25°C to 600°C at a rate of 10°C/min.
-
Analysis:
-
Identify
: Temperature at 5% mass loss. -
Identify
: Peak of the first derivative curve (DTG).
-
Protocol B: Fatigue Resistance Testing (Cyclic Illumination)
Objective: Quantify the "Fatigue Resistance" (
-
Solution Prep: Dissolve dye (
M) in Toluene or Ethanol. (Note: Non-polar solvents often yield longer lifetimes). -
Setup: Place quartz cuvette in a temperature-controlled holder (25°C).
-
Irradiation Cycle:
-
Activation: 365 nm UV LED (approx. 10 mW/cm²) for 60 seconds.
-
Relaxation: Dark/White light bleach for 60-120 seconds (until absorbance returns to baseline).
-
-
Data Logging: Monitor Absorbance at
(approx. 580-620 nm) continuously. -
Calculation: Plot
vs. Cycle Number.-
Failure Criterion: The cycle number where absorbance contrast (
) drops to 50% of the initial value.
-
Figure 2: Dual-stream experimental workflow for characterizing thermal decomposition limits (Green) and photo-fatigue resistance (Red).
References
-
Advances in Spiropyrans/Spirooxazines and Applications. MDPI. Available at: [Link]
-
Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives. ResearchGate. Available at: [Link]
-
Study of the Fatigue Process and Yellowing of Polymeric Films Containing Spirooxazine. ResearchGate. Available at: [Link]
-
Thermal and Photodegradation of Photochromic Spiroindolinenaphthooxazines. ACS Publications. Available at: [Link]
-
Comparative Evaluation of Substituent Effect on the Photochromic Properties. PubMed. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,3-Trimethyl-2,3-dihydro-1H-indole
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a deep commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1,3,3-Trimethyl-2,3-dihydro-1H-indole (CAS No. 1640-39-7), moving beyond rote instructions to explain the critical reasoning that underpins these safety protocols.
Hazard Assessment: Understanding the "Why" Behind the Precautions
1,3,3-Trimethyl-2,3-dihydro-1H-indole is a combustible material that presents several health hazards. A thorough understanding of its risk profile is the first step in ensuring safe handling and disposal. The compound is classified as a skin and eye irritant (Category 2). Contact can cause irritation, and it may be harmful if swallowed. While not an expected route of exposure, inhalation of mists or vapors may cause respiratory irritation.[1] During combustion, it can release hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Given these properties, treating this compound with a high degree of caution is imperative. The procedures outlined below are designed to mitigate these risks by preventing unintended exposure and environmental release.
Immediate Safety & Handling Prerequisites
Before initiating any disposal-related activities, the following personal protective equipment (PPE) and handling protocols are mandatory. This establishes a controlled environment that minimizes risk to personnel.
-
Engineering Controls : All handling of 1,3,3-Trimethyl-2,3-dihydro-1H-indole, including aliquoting for waste collection, should be performed within a well-ventilated area, preferably inside a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required to prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection : A standard laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Quantitative Safety Data Summary
For quick reference, the key safety parameters for 1,3,3-Trimethyl-2,3-dihydro-1H-indole are summarized below.
| Property | Value/Classification | Source(s) |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2) | |
| Physical Hazard | Combustible Material | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), CO2 |
Step-by-Step Disposal Protocol
The disposal of 1,3,3-Trimethyl-2,3-dihydro-1H-indole must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[2]
Step 1: Waste Identification and Classification
As the waste generator, it is your responsibility to correctly classify the waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
1,3,3-Trimethyl-2,3-dihydro-1H-indole is not typically found on the specific F, K, P, or U lists of hazardous wastes unless it is a component of a listed process waste.[4] Therefore, classification must be based on its characteristics.[5]
-
Ignitability : As a combustible liquid, it may meet the criteria for an ignitable hazardous waste (EPA Waste Code D001) depending on its flashpoint.[6]
-
Toxicity : While full toxicological properties have not been investigated, its known irritant properties and potential harm upon ingestion warrant a precautionary approach. It should be managed as a potentially toxic waste.
Action : Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.[2] As a best practice, treat this compound as a hazardous chemical waste.[2]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Liquid Waste : Collect pure 1,3,3-Trimethyl-2,3-dihydro-1H-indole and solutions containing it in a dedicated, clearly labeled hazardous liquid waste container.[2]
-
Solid Waste : Collect any materials contaminated with the compound, such as pipette tips, absorbent pads, and gloves, in a separate, sealed container for solid hazardous waste.[2]
-
Incompatibles : Do NOT mix this waste stream with strong oxidizing agents.
Step 3: Containerization and Labeling
-
Select a Compatible Container : Use a chemically resistant container (e.g., high-density polyethylene or glass) that can be securely sealed.
-
Label Accurately : The label must be securely affixed and clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3,3-Trimethyl-2,3-dihydro-1H-indole"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The date accumulation started.
-
-
Keep Closed : The waste container must be kept tightly closed except when adding waste.[1]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.[2] This area must be:
-
Well-ventilated.
-
Away from heat, sparks, open flames, and strong oxidizing agents.
-
Under the control of laboratory personnel and inaccessible to unauthorized individuals.
Step 5: Arranging for Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Provide them with the accurate chemical name and quantity. The final disposal method will be determined by the contractor but typically involves incineration at a permitted facility.[7] This is the required method to "Dispose of contents/container to an approved waste disposal plant."
Emergency Procedures: Spill & Exposure Management
Small Spill (in a fume hood)
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collection : Wearing full PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs or persists, get medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for guidance.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1,3,3-Trimethyl-2,3-dihydro-1H-indole.
Caption: Decision workflow for handling and disposing of the chemical.
References
-
. Vertex AI Search.
-
8. ChemicalBook.
-
9. Benchchem.
-
1. Thermo Fisher Scientific.
-
10. LookChem.
-
. Sigma-Aldrich.
-
11. EPA CompTox Chemicals Dashboard.
-
12. NIST WebBook.
-
13. PubChem.
-
14. EPA CompTox Chemicals Dashboard.
-
[1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1]oxazine]](). Sigma-Aldrich.
-
2. Benchchem.
-
. Sigma-Aldrich.
-
15. BLD Pharmatech.
-
7. Edvotek.
-
16. ECHA.
-
17. accessdata.fda.gov.
-
3. epa.gov.
-
. cpcb.nic.in.
-
5. epa.gov.
-
18. CDC.
-
19. ECHA.
-
20. dep.pa.gov.
-
21. Benchchem.
-
22. EPA.
-
6. dtsc.ca.gov.
-
23. US EPA.
-
24. eCFR.
-
25. NIOSH.
-
26. South Carolina Department of Environmental Services.
-
27. Occupational Safety and Health Administration.
-
28. Occupational Safety and Health Administration.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. hwts.dtsc.ca.gov [hwts.dtsc.ca.gov]
- 7. edvotek.com [edvotek.com]
- 8. 1,3,3-Trimethyl-2,3-dihydro-1H-indole-2-one | 20200-86-6 [chemicalbook.com]
- 9. 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole | 344928-74-1 | Benchchem [benchchem.com]
- 10. Methyl 1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole-5-carboxylate|lookchem [lookchem.com]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]
- 13. 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | C13H15NO | CID 6789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Asbestos [cdc.gov]
- 19. echa.europa.eu [echa.europa.eu]
- 20. wku.edu [wku.edu]
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- 24. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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- 26. des.sc.gov [des.sc.gov]
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Personal protective equipment for handling 1,3,3-Trimethyl-2,3-dihydro-1H-indole
Advanced Safety and Operational Guide: Handling 1,3,3-Trimethyl-2,3-dihydro-1H-indole
As a Senior Application Scientist, I frequently consult with research teams on the safe and effective handling of reactive heterocyclic intermediates. 1,3,3-Trimethyl-2,3-dihydro-1H-indole (an indoline derivative structurally related to Fischer's base) is a critical building block in the synthesis of cyanine dyes, photochromic spiropyrans, and advanced pharmaceutical intermediates[1]. Due to its lipophilic nature and electron-rich indoline core, it presents specific permeation and reactivity hazards that require stringent Personal Protective Equipment (PPE) and operational controls.
This guide is designed to move beyond generic safety data, providing you with the mechanistic causality behind each safety protocol so you can build a self-validating, deeply trusted safety culture in your laboratory.
Hazard Profile & Mechanistic Causality
Before selecting PPE, we must understand the chemical's behavior at a molecular level. 1,3,3-Trimethyl-2,3-dihydro-1H-indole is a hydrophobic, nitrogen-containing heterocycle.
-
Dermal Penetration: The high lipophilicity of the trimethylated indoline structure allows it to rapidly permeate the lipid bilayer of the stratum corneum. Once absorbed, the amine moiety can cause local sensitization and systemic toxicity.
-
Oxidative Degradation: The electron-rich indoline ring is susceptible to air oxidation. Over time, exposure to ambient oxygen can form reactive radical species or N-oxides, which significantly exacerbate skin and eye irritation.
-
Aquatic Toxicity: Like many substituted indolines, it poses a long-term hazard to aquatic life, necessitating strict, non-aqueous disposal protocols[2].
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a targeted PPE strategy is required. Do not rely solely on generic lab safety guidelines; tailor your defense to the chemical's specific permeation kinetics.
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Prevents capillary action of the liquid into the conjunctiva. Face shields are required when handling volumes >50 mL. |
| Hand Protection | Butyl rubber or heavy-duty Nitrile (min 8 mil). Double-gloving is highly recommended. | Standard 4-mil latex or thin nitrile gloves offer insufficient breakthrough times for lipophilic organic liquids. The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned, with knit cuffs. | Prevents accumulation of liquid on exposed wrists. FR material is essential if handling alongside flammable organic solvents (e.g., toluene, THF) during synthesis. |
| Respiratory | Type ABEK (EN14387) respirator filter or NIOSH-approved organic vapor cartridge. | Required only if working outside a certified fume hood or during a spill, as the compound's vapor pressure can lead to inhalation toxicity. |
Operational Workflow & Handling Protocols
Trust in a chemical protocol comes from its reproducibility and safety. The following step-by-step methodology ensures safe transfer and reaction setup.
Step-by-Step Handling Protocol:
-
Preparation: Verify that the fume hood is operating at a face velocity of 80-120 fpm. Clear the workspace of incompatible oxidizers (e.g., peroxides, nitric acid).
-
Purging: Because the indoline core is sensitive to oxidation, purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15 minutes prior to chemical introduction.
-
Transfer: Use a gas-tight syringe or cannula transfer for the neat liquid to prevent aerosolization. Do not pour directly from the reagent bottle.
-
Reaction Execution: If utilizing the compound in a condensation reaction, ensure the reaction is vented through a bubbler to accommodate any pressure changes or off-gassing.
-
Quenching: Quench residual unreacted indoline with a mild acidic solution (e.g., 5% HCl or saturated NH₄Cl) to protonate the amine. This renders the compound water-soluble and significantly less volatile, neutralizing its immediate exposure hazard.
Fig 1: Standard operating workflow for handling reactive indoline derivatives.
Spill Management & Disposal Plan
A robust disposal plan is a cornerstone of laboratory trustworthiness. Environmental release of indoline derivatives can cause severe ecological damage[3].
Step-by-Step Spill Response:
-
Isolate: Immediately evacuate personnel from the immediate vicinity.
-
Ventilate: Maximize fume hood exhaust. If the spill is outside the hood, don a half-face respirator with organic vapor cartridges.
-
Contain & Absorb: Do NOT use combustible materials like paper towels. Apply an inert, inorganic absorbent (e.g., vermiculite, sand, or a commercial spill kit pad) to the perimeter of the spill, working inward.
-
Decontaminate: Wash the affected surface with a detergent solution, followed by a wipe-down with a dilute acidic solution to neutralize residual amines, and finally rinse with water.
Disposal Plan:
-
Segregation: Collect all indoline-contaminated waste (including gloves and absorbent materials) in a clearly labeled, chemically compatible, and sealable container (e.g., high-density polyethylene, HDPE).
-
Aqueous Waste: Do not pour quenched aqueous layers down the drain. Collect them in a designated "Aqueous Heterocyclic Waste" carboy.
-
Incineration: Arrange for disposal via a licensed hazardous waste contractor. The preferred destruction method for nitrogenous organic compounds is controlled high-temperature incineration with flue gas scrubbing to prevent toxic NOₓ emissions[4].
Fig 2: Decision matrix and response logic for indoline chemical spills.
References
Sources
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
